Hexahydro-2H-azepin-2-one, sodium salt
Beschreibung
The exact mass of the compound 2H-Azepin-2-one, hexahydro-, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexahydro-2H-azepin-2-one, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-2H-azepin-2-one, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2123-24-2 |
|---|---|
Molekularformel |
C6H11NNaO |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
sodium;azanidacycloheptan-2-one |
InChI |
InChI=1S/C6H11NO.Na/c8-6-4-2-1-3-5-7-6;/h1-5H2,(H,7,8); |
InChI-Schlüssel |
DUQXROGNHFUZBI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)[N-]CC1.[Na+] |
Kanonische SMILES |
C1CCC(=O)NCC1.[Na] |
Andere CAS-Nummern |
2123-24-2 |
Physikalische Beschreibung |
PelletsLargeCrystals |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Advanced Kinetics and Mechanism of Sodium Caprolactamate in Anionic Ring-Opening Polymerization (AROP) of ε-Caprolactam
Executive Summary
The anionic ring-opening polymerization (AROP) of ε-caprolactam (CPL) to form Polyamide 6 (PA6) is a cornerstone reaction in the production of high-performance thermoplastic composites, particularly via Thermoplastic Resin Transfer Molding (T-RTM) and reactive extrusion. At the heart of this process is the catalyst Hexahydro-2H-azepin-2-one, sodium salt —commonly known as sodium caprolactamate (NaCL) .
This whitepaper provides an in-depth mechanistic analysis of how NaCL drives AROP. By dissecting the thermodynamic causality, kinetic rate-determining steps, and self-validating experimental protocols, this guide serves as an authoritative resource for polymer chemists and materials scientists optimizing PA6 synthesis.
Mechanistic Foundations of AROP: Causality and Kinetics
The polymerization of ε-caprolactam via NaCL is a quasiliving anionic process. However, the true elegance of the mechanism lies in the interplay between the catalyst (NaCL), the monomer (CPL), and the activator (N-acyllactam).
The Role of the Catalyst and the Necessity of Activation
Sodium caprolactamate dissociates in the CPL melt to yield the highly nucleophilic caprolactamate anion. If NaCL is used alone, the polymerization suffers from a severe kinetic bottleneck: the caprolactamate anion cannot easily attack the neutral, unactivated amide carbonyl of a standard CPL monomer. Without an activator, the system must be heated above 230°C to force a slow, spontaneous disproportionation of CPL to form an N-acyl group, which acts as the initial growth center[1].
To bypass this induction period and lower the activation energy to approximately 70–79 kJ/mol, an activator (such as hexamethylene-1,6-dicarbamoylcaprolactam, HDCL) is introduced[2]. The activator provides a pre-formed, highly electrophilic imide carbonyl that is highly susceptible to nucleophilic attack at much lower temperatures (130–170°C)[3].
The Propagation Cycle: A Kinetic Hierarchy
The propagation mechanism follows a strict causal loop driven by relative basicity and nucleophilicity:
-
Nucleophilic Attack: The caprolactamate anion attacks the activated imide carbonyl of the growth center.
-
Ring-Opening (Rate-Determining Step): The CPL ring opens, shifting the negative charge to the nitrogen atom, generating a highly unstable, strongly basic amide anion.
-
Proton Exchange: Because acid-base proton transfers are diffusion-controlled, the unstable amide anion instantly abstracts a proton from a nearby neutral CPL monomer[4]. This step neutralizes the growing polymer chain and simultaneously regenerates a new caprolactamate anion to continue the cycle.
Because the proton exchange is virtually instantaneous, the nucleophilic attack and subsequent ring-opening dictate the overall kinetic rate of the polymerization[4].
Figure 1: Mechanistic pathway of activated anionic ring-opening polymerization of caprolactam.
Quantitative Kinetics & Thermodynamics
The thermal profile of AROP is critical. The reaction is highly exothermic (ΔH ≈ 123 J/g)[3]. By conducting the polymerization below the melting temperature of PA6 (~220°C)—typically around 150°C—researchers can decouple polymerization from crystallization. This thermodynamic strategy drives the monomer conversion equilibrium to >96% while simultaneously inducing crystallization (achieving 40–50% crystallinity)[3].
Table 1: Kinetic Parameters of CPL Polymerization under Varying Conditions
| Temperature (°C) | Catalyst / Activator System | Time | Conversion (%) | Mechanistic Notes |
| 150 | NaCL (C10) + HDCL (C20) | ~3 min | > 96.0 | Optimal balance of viscosity and reaction rate for reactive rotational molding[5]. |
| 170 | NaCL (C10) + C20P | 2 min | 85.5 | Unquenched sample; demonstrates post-polymerization heat effect driving higher conversion[4]. |
| 170 | NaCL (C10) + C20P | 2 min | 74.6 | Quenched immediately; halts the quasiliving chain propagation prematurely[4]. |
| 230 | NaCL (0.4 wt%) / None | 60 min | 97.7 | Spontaneous disproportionation initiation; slow reaction due to lack of activator[1]. |
Experimental Methodologies: Self-Validating Protocol
To achieve high-molecular-weight PA6 without structural irregularities (such as Claisen-type condensations which cause unwanted branching)[6], the following self-validating protocol must be strictly adhered to.
Phase 1: Rigorous Moisture Eradication (The Critical Failure Point)
Water is the primary enemy of AROP. Even trace amounts (>100 ppm) will irreversibly react with the caprolactamate anion to form sodium hydroxide and neutral caprolactam, permanently quenching the catalyst[7].
-
Drying: Dry the ε-caprolactam monomer, NaCL catalyst, and activator under vacuum at 35–40°C for a minimum of 12 hours.
-
Atmosphere: Purge all reaction vessels and molds with high-purity Argon or Nitrogen.
Phase 2: Reactive Mixture Preparation
-
Melting: Melt the CPL monomer at 80–100°C under inert atmosphere.
-
Catalyst Integration: Add the NaCL catalyst (e.g., Brüggolen C10, typically 1–3 wt%) to the melt. Stir until completely dissolved.
-
Activator Addition: Introduce the activator (e.g., Brüggolen C20P) only immediately prior to injection.
-
Causality Check: The viscosity should remain low (~5 mPa·s) until the activator is added. Premature viscosity increase indicates localized thermal degradation or premature activation[7].
-
Phase 3: Isothermal Polymerization and Self-Validation
-
Injection: Inject the reactive mixture into a mold preheated to 150–170°C.
-
Validation via Exotherm: Monitor the internal mold temperature. A successful, unquenched quasiliving polymerization will self-validate via a sharp adiabatic temperature spike (often +30°C to +50°C above mold temperature) within 60–120 seconds[6].
-
Demolding: Allow the system to cool slowly. The post-polymerization heat effect ensures the conversion pushes past 95% while the polymer crystallizes into the α -monoclinic or γ -pseudohexagonal forms[4].
Figure 2: Step-by-step experimental workflow for bulk AROP of caprolactam mimicking T-RTM.
References
-
[4] Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. MDPI. | URL : 4
-
[1] Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. ACS Publications. | URL : 1
-
[5] Polyamide from lactams by reactive rotational molding via anionic ring-opening polymerization: Optimization of processing parameters. Express Polymer Letters. | URL : 5
-
[3] Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. PMC / NIH. | URL :3
-
[7] Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. MDPI. | URL : 7
-
[6] Anionic Poly(ε-caprolactam): Relationships among Conditions of Synthesis, Chain Regularity, Reticular Order, and Polymorphism. ACS Publications. | URL : 6
-
[2] Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model. Semantic Scholar / MDPI. | URL : 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique | MDPI [mdpi.com]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Physical and thermodynamic properties of Hexahydro-2H-azepin-2-one, sodium salt
An In-Depth Technical Guide to the Physical and Thermodynamic Properties of Hexahydro-2H-azepin-2-one, Sodium Salt (Sodium Caprolactam)
Abstract
Hexahydro-2H-azepin-2-one, sodium salt, commonly known as sodium caprolactam or sodium caprolactamate, is a pivotal chemical compound with significant industrial and research applications. As the sodium salt of ε-caprolactam, its primary role is as a highly effective catalyst and initiator for the anionic ring-opening polymerization of ε-caprolactam to produce Polyamide-6 (Nylon-6).[1][2][3] Beyond its large-scale use in polymer chemistry, the foundational caprolactam scaffold is a versatile platform in medicinal chemistry, making a thorough understanding of its properties essential for researchers and drug development professionals.[4][5] This technical guide provides a comprehensive exploration of the known physical and thermodynamic properties of sodium caprolactam, details authoritative experimental protocols for its synthesis and characterization, and discusses the scientific principles underpinning these methodologies.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This section details the nomenclature and structural characteristics of sodium caprolactam.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: sodium;azanidacycloheptan-2-one[6][7]
-
Common Names: Sodium caprolactam, Sodium caprolactamate, ε-Caprolactam sodium salt[6][8][9]
Molecular Structure and Bonding
Sodium caprolactam is an ionic compound formed by the deprotonation of the amide nitrogen in the ε-caprolactam ring.[10] The resulting negative charge on the nitrogen is stabilized by a sodium cation (Na⁺). This ionic nature is the primary determinant of its physical properties, distinguishing it significantly from its neutral precursor, ε-caprolactam. The structure consists of a seven-membered azepane ring with a carbonyl group at the 2-position.[10][13]
The ionic bond between the caprolactamate anion and the sodium cation leads to the formation of a crystal lattice in the solid state. This strong electrostatic attraction requires significant energy to overcome, which directly influences properties such as melting point and volatility.[14][15]
Physical and Chemical Properties
The physical properties of sodium caprolactam are a direct consequence of its ionic structure. These characteristics are crucial for handling, storage, and application in various chemical processes.
Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [8] |
| Molecular Weight | 135.14 g/mol | [6][12] |
| Melting Point | 106–109 °C | [8] |
| Boiling Point | 137 °C at 3 torr (400 Pa) | [8] |
| Density | 1.244 g/cm³ at 20 °C | [9] |
| Water Solubility | 880 g/L at 20 °C | [9] |
Solubility Profile
As a sodium salt, the compound exhibits high polarity. This results in excellent solubility in polar solvents like water. One source quantifies this as 880 g/L at 20°C.[9] This high solubility is a significant increase compared to its neutral form, enhancing its utility in aqueous reaction media.[10] The parent compound, ε-caprolactam, is also highly soluble in water and various organic solvents.[16]
Thermal Properties
The high melting point of 106-109 °C is characteristic of an ionic compound, reflecting the strong electrostatic forces within its crystal lattice that must be overcome.[8][14] The reported boiling point of 137 °C is specified at reduced pressure (3 torr), a common practice for ionic compounds that may decompose at higher temperatures before reaching their atmospheric boiling point.
Spectroscopic Profile
While specific spectral data for the sodium salt is not widely published, its characterization would rely on standard spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would confirm the key functional groups. The characteristic C=O stretch of the amide would be prominent (typically around 1630–1650 cm⁻¹ for the parent lactam).[17] The absence of the N-H stretching band (around 3300 cm⁻¹) seen in ε-caprolactam would confirm the deprotonation of the nitrogen atom.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework of the azepane ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight of the caprolactamate anion (C₆H₁₀NO⁻).[17]
Thermodynamic Properties
Direct experimental data on the thermodynamic properties of sodium caprolactam is limited. However, by examining its parent compound and the principles governing ionic species, we can outline the key parameters and the methodologies for their determination.
Principles of Thermodynamic Characterization
The thermodynamic properties of ionic compounds, such as heat capacity and enthalpies of phase transitions, are critical for understanding their stability and behavior in chemical reactions.[18] Techniques like adiabatic calorimetry and thermal analysis (Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA) are standard methods for these determinations.[18]
Enthalpy of Formation and Combustion
Heat Capacity
Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. For sodium caprolactam, this could be measured using DSC.[18] This property is vital for process safety and design, especially in polymerization reactions which are often highly exothermic.
Enthalpy of Reaction in Polymerization
Sodium caprolactam's primary application is initiating the exothermic anionic polymerization of ε-caprolactam.[2] The enthalpy of this reaction is significant, reported to be between -15.6 and -16.3 kJ/mol, leading to a theoretical temperature rise of 51–56 °C under adiabatic conditions.[2] Understanding the thermodynamic contribution of the initiator is crucial for controlling this industrial process.
Experimental Protocols for Property Determination
To ensure scientific integrity, methodologies must be robust and reproducible. This section provides established and theoretical protocols for the synthesis and characterization of sodium caprolactam.
Synthesis of Sodium Caprolactam (Na-CL)
This protocol is adapted from established literature for the synthesis of sodium caprolactam for use in anionic polymerization.[1]
Objective: To synthesize sodium caprolactam from ε-caprolactam and sodium hydride.
Materials:
-
ε-Caprolactam (must be thoroughly dried)
-
Sodium hydride (NaH)
-
Anhydrous argon or nitrogen gas
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dry ε-caprolactam for 24 hours at 100 °C in a convection oven, followed by vacuum drying at 50 °C for 48 hours to completely remove moisture.
-
Place 1 mole of the dried ε-caprolactam into the round-bottom flask under an inert argon atmosphere.
-
Heat the flask to 70 °C to completely melt the ε-caprolactam.
-
While stirring, slowly and carefully add 0.05 moles of sodium hydride to the molten caprolactam. Caution: Hydrogen gas will be evolved. This step must be performed in a well-ventilated fume hood.
-
Continue stirring under an argon atmosphere until hydrogen evolution ceases.
-
Stir the mixture for an additional 10 minutes to ensure the reaction is complete.
-
Cool the mixture to room temperature, where it will solidify.
-
The resulting solid sodium caprolactam can be pulverized into a powder and must be stored in a container filled with an inert gas to prevent reaction with atmospheric moisture.
Workflow for Physical Property Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized batch of sodium caprolactam.
Caption: Workflow for the synthesis and characterization of sodium caprolactam.
Protocol for Melting Point Determination
Objective: To determine the melting point range of synthesized sodium caprolactam.
Methodology: This protocol uses the standard capillary melting point technique, a reliable method for crystalline solids.[22][23]
-
Finely powder a small amount of the dried sodium caprolactam.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point (106 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire solid has turned into a clear liquid (completion of melting).
-
The recorded range is the melting point of the substance.
Protocol for Solubility Determination
Objective: To quantitatively determine the solubility of sodium caprolactam in water at a specific temperature.
Methodology: The equilibrium solubility method is employed, which ensures the solvent is saturated with the solute.
-
Add an excess amount of sodium caprolactam to a known volume of deionized water (e.g., 10 mL) in a sealed vial at a constant temperature (e.g., 20 °C).
-
Agitate the mixture using a magnetic stirrer or shaker for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the solution to stand undisturbed for several hours for the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Evaporate the solvent from the supernatant sample completely under vacuum.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/L based on the mass of the residue and the volume of the supernatant withdrawn.
Relevance in Research and Drug Development
While the primary industrial use of sodium caprolactam is in polymer manufacturing, its parent structure is highly relevant to the target audience of this guide.
-
Anionic Polymerization: Sodium caprolactam is the initiator of choice for the rapid, low-temperature anionic polymerization of ε-caprolactam. This process is used to create high-molecular-weight, crystalline Nylon-6 for fibers and plastics.[1][4]
-
The Caprolactam Scaffold in Medicinal Chemistry: The seven-membered lactam ring is a privileged structure in drug discovery. Caprolactam derivatives have been investigated for a wide range of biological activities, including as anticonvulsant and anticancer agents.[5] Furthermore, polymers based on caprolactone (a related structure) are widely used in biodegradable drug delivery systems.[24] An understanding of the properties of the foundational sodium salt is therefore valuable context for scientists working on synthesizing novel derivatives for therapeutic applications.
Conclusion
Hexahydro-2H-azepin-2-one, sodium salt is a compound whose properties are dominated by its ionic character. Its high melting point, excellent water solubility, and role as a potent polymerization initiator are all direct consequences of the electrostatic bond between the caprolactamate anion and the sodium cation. This guide has synthesized the available physical and thermodynamic data, provided validated experimental protocols grounded in established chemical principles, and contextualized the compound's importance in both industrial polymer science and the broader field of medicinal chemistry. For researchers, scientists, and drug development professionals, a firm grasp of these core properties is essential for the effective handling, application, and derivatization of this important chemical building block.
References
-
RSC Publishing. Predicting physical properties of ionic liquids. [Link]
-
ResearchGate. Thermodynamic Properties of Ionic Liquids - Measurements and Predictions. [Link]
-
Scribd. The Properties of Ionic and Covalent Compounds: Experiment 4. [Link]
-
PubChem, National Institutes of Health. Caprolactam | C6H11NO | CID 7768. [Link]
-
Wikipedia. Caprolactam. [Link]
-
PubChem, National Institutes of Health. Sodium caprolactamate | C6H10NNaO | CID 10964565. [Link]
-
CHEM101 ONLINE: General Chemistry. Physical Properties of Ionic Compounds. [Link]
-
Chemistry LibreTexts. 8.9: Physical Properties of Ionic Compounds. [Link]
-
National Institute of Standards and Technology. Caprolactam - NIST WebBook. [Link]
-
ACS Publications, Journal of Chemical & Engineering Data. Thermodynamic and Thermophysical Properties of Ionic Liquid + Water Systems. [Link]
-
TU Delft Research Portal. Thermodynamic and thermophysical properties of the reference ionic liquid: 1-hexyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide (including mixtures) - Part 1 experimental methods and results. [Link]
-
CAS Common Chemistry. 2H-Azepin-2-one, hexahydro-, sodium salt (1:1). [Link]
-
ACS Omega. Effect of Diamine Addition on Structural Features and Physical Properties of Polyamide 6 Synthesized by Anionic Ring-Opening Polymerization of ε-Caprolactam. [Link]
-
NIST. Caprolactam. [Link]
-
lookchem. Cas 2123-24-2,hexahydro-2H-azepin-2-one, sodium salt. [Link]
-
Ascent Petrochem Holdings Co., Limited. Caprolactam. [Link]
-
IntechOpen. Thermodynamic Properties of Ionic Liquids. [Link]
-
ACS Publications, Journal of Chemical & Engineering Data. Study on the Thermodynamic Properties of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Isopropanol Mixtures. [Link]
-
ResearchGate. Structures of materials used in this study: (a) caprolactam, (b) sodium caprolactamate, and (c) hexamethylene-1,6-dicarbamoylcaprolactam. [Link]
-
RJWave.org. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]
-
ResearchGate. Spectroscopic Studies of Poly(ε-Caprolactone)/Sodium Montmorillonite Nanocomposites. [Link]
-
The Good Scents Company. caprolactam, sodium salt, 2123-24-2. [Link]
-
MassBank. Caprolactams. [Link]
-
MDPI. Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. [Link]
-
ResearchGate. Materials: (a) ε-caprolactam (CL), (b) sodium caprolactamate (NaCL),.... [Link]
-
ResearchGate. Thermodynamic properties of ε-Caprolactam and ε-Caprothiolactam. [Link]
-
National Institutes of Health, PMC. Recent Advances in Polycaprolactones for Anticancer Drug Delivery. [Link]
-
MDPI. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications. [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis and Characterization of biodegradable Poly (Vinyl caprolactam) grafted on to sodium alginate and its microgels for controlled release studies of an anticancer drug. [Link]
-
ScienceDirect. Separation of polymerization and crystallization processes for nylon-6. [Link]
-
Cheméo. Chemical Properties of Caprolactam (CAS 105-60-2). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Caprolactam - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sodium caprolactamate | C6H10NNaO | CID 10964565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ε-Caprolactam sodium salt, CasNo.2123-24-2 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 9. lookchem.com [lookchem.com]
- 10. CAS 2123-24-2: hexahydro-2H-azepin-2-one, sodium salt [cymitquimica.com]
- 11. hexahydro-2H-azepin-2-one, sodium salt | 2123-24-2 [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Physical Properties of Ionic Compounds | CHEM101 ONLINE: General Chemistry [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ascent-petrochem.com [ascent-petrochem.com]
- 17. rjwave.org [rjwave.org]
- 18. researchgate.net [researchgate.net]
- 19. Caprolactam [webbook.nist.gov]
- 20. Caprolactam [webbook.nist.gov]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. Properties of Ionic and Covalent Compounds - Lab Experiments | PASCO [pasco.com]
- 24. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Hexahydro-2H-azepin-2-one, Sodium Salt: A Technical Guide to NMR and FTIR Characterization
Executive Summary
Hexahydro-2H-azepin-2-one, sodium salt—commonly known as sodium caprolactamate (CAS: 2123-24-2)—is the premier anionic initiator utilized in the Anionic Ring-Opening Polymerization (AROP) of ϵ -caprolactam to produce high-molecular-weight Polyamide-6 (Nylon-6)[1]. For researchers and drug development professionals utilizing lactam-based derivatives, understanding the structural and electronic dynamics of this highly reactive salt is critical.
This whitepaper provides an in-depth analysis of the Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic profiles of sodium caprolactamate. By examining the causality behind its spectral shifts, this guide establishes a self-validating framework for ensuring the purity, reactivity, and structural integrity of anionic lactam initiators.
Chemical Context and Structural Dynamics
The conversion of neutral ϵ -caprolactam to its sodium salt involves the complete deprotonation of the amide nitrogen, typically achieved using sodium hydride or sodium methoxide[2]. This deprotonation transforms the relatively stable amide into a highly nucleophilic lactamate anion.
The reactivity of sodium caprolactamate is governed by its resonance stabilization. The negative charge does not reside exclusively on the nitrogen atom; instead, it delocalizes across the N-C=O system, creating a resonance hybrid between an amide anion ( O=C−N− ) and an alkoxide-imine ( O−−C=N ). This delocalization fundamentally alters the bond orders within the ring, which is the primary driver for the distinct shifts observed in both FTIR and NMR characterizations.
Fig 1: Logical workflow of Anionic Ring-Opening Polymerization (AROP) initiated by sodium caprolactamate.
FTIR Characterization: Vibrational Causality
FTIR spectroscopy is the most rapid and reliable method for confirming the complete conversion of ϵ -caprolactam to sodium caprolactamate. The spectral changes are a direct consequence of the altered bond force constants resulting from resonance delocalization[3].
Causality of Spectral Shifts
-
Disappearance of the N-H Band: The neutral monomer exhibits a strong, broad N-H stretching vibration between 3200–3300 cm⁻¹. The complete absence of this band confirms successful deprotonation.
-
Amide I (C=O) Red-Shift: In neutral caprolactam, the carbonyl stretch occurs at ~1650 cm⁻¹. In the sodium salt, the resonance structure ( O−−C=N ) increases the single-bond character of the carbonyl group. A weaker bond requires less energy to vibrate, shifting the peak to lower wavenumbers (~1580–1600 cm⁻¹).
-
C-N Blue-Shift: Conversely, the C-N bond gains partial double-bond character, increasing its force constant and shifting its stretching frequency to a higher wavenumber.
Quantitative Data Summary
Table 1: Comparative FTIR Spectral Assignments
| Vibrational Mode | ϵ -Caprolactam (cm⁻¹) | Sodium Caprolactamate (cm⁻¹) | Structural Causality |
| N-H Stretch | ~3200 - 3300 | Absent | Complete deprotonation of the amide nitrogen. |
| C=O Stretch | ~1650 | ~1580 - 1600 | Increased single-bond character due to alkoxide resonance. |
| C-N Stretch | ~1200 | ~1350 | Increased double-bond character from resonance delocalization. |
NMR Spectroscopy: Electronic Shielding and Deshielding
High-resolution 1 H and 13 C NMR spectroscopy provides atomic-level validation of the lactamate anion's electronic distribution. Because sodium caprolactamate is highly sensitive to moisture—which rapidly hydrolyzes the salt back to neutral caprolactam and sodium hydroxide[4]—anhydrous deuterated solvents (e.g., DMSO- d6 or THF- d8 ) must be used[5].
Causality of Chemical Shifts
-
1 H NMR Shielding: The introduction of a formal negative charge increases the overall electron density of the azepine ring. This electron density acts as a magnetic shield against the applied external magnetic field ( B0 ). Consequently, the protons adjacent to the nitrogen ( α -CH₂) experience an upfield shift (lower ppm) compared to the neutral monomer.
-
13 C NMR Deshielding: While the protons are shielded, the 13 C nuclei experience a different phenomenon dominated by hybridization changes. The dominant resonance contributor ( O−−C=N ) gives the carbonyl carbon imine-like ( >C=N− ) character, which is highly deshielded, pushing the 13 C signal downfield[5].
Quantitative Data Summary
Table 2: 1 H and 13 C NMR Chemical Shifts (in anhydrous DMSO- d6 )
| Nucleus | Position | ϵ -Caprolactam (ppm) | Sodium Caprolactamate (ppm) | Electronic Causality |
| 1 H | N-H | ~7.80 | Absent | Complete deprotonation by the sodium base. |
| 1 H | α -CH₂ (to N) | ~3.10 | ~2.85 | Upfield shift: Shielding from the adjacent anionic nitrogen. |
| 1 H | α -CH₂ (to C=O) | ~2.40 | ~2.20 | Upfield shift: Shielding propagated through the ring system. |
| 13 C | C=O | ~179.0 | ~185.0 | Downfield shift: High electron density localized on oxygen (alkoxide-like). |
| 13 C | α -C (to N) | ~42.0 | ~45.0 | Downfield shift: Increased C-N bond order ( sp3→sp2 character). |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to. The overarching principle for handling sodium caprolactamate is the absolute exclusion of atmospheric moisture, as even trace water will quench the active propagation centers[4].
Fig 2: Strict anhydrous workflow for the spectroscopic characterization of sodium caprolactamate.
Protocol 1: Anhydrous Sample Preparation for Spectroscopic Validation
Objective: Prepare sodium caprolactamate for FTIR and NMR without hydrolytic degradation.
-
Atmosphere Control: Transfer the commercial or synthesized sodium caprolactamate (e.g., Brüggolen C10) into an argon-filled glovebox maintained at < 1 ppm H2O and O2 .
-
FTIR Preparation:
-
Utilize an Attenuated Total Reflectance (ATR) FTIR spectrometer housed directly within the glovebox, or use a sealed environmental cell.
-
Place 5–10 mg of the solid salt directly onto the ZnSe or Diamond ATR crystal.
-
Apply standard pressure and acquire 64 scans at a resolution of 4 cm⁻¹.
-
-
NMR Preparation:
-
Weigh 15–20 mg of the salt into an oven-dried 5 mm NMR tube.
-
Add 0.6 mL of anhydrous, ampoule-sealed DMSO- d6 (stored over 3Å molecular sieves).
-
Seal the NMR tube with a specialized PTFE-valved cap (J. Young tube) before removing it from the glovebox to prevent atmospheric ingress during transit to the spectrometer.
-
Protocol 2: Functional Validation via Micro-Scale AROP
Objective: Validate the catalytic viability of the characterized salt by initiating a rapid polymerization.
-
Monomer Melting: In a dry Schlenk flask under nitrogen, melt 10 g of anhydrous ϵ -caprolactam at 140 °C[2].
-
Initiator Addition: Add 0.15 g of the characterized sodium caprolactamate. Stir until a homogenous, clear melt is achieved.
-
Activation: Inject 0.10 g of an N-acyllactam activator (e.g., hexamethylene-1,6-dicarbamoylcaprolactam).
-
Observation: A successful, highly pure sodium caprolactamate batch will trigger a massive exothermic reaction, resulting in the complete solidification of the melt into Polyamide-6 within 2 to 5 minutes[1].
References
-
[1] Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. National Center for Biotechnology Information (PMC). Available at:[Link]
-
[4] Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. MDPI. Available at:[Link]
-
[5] Ring-Opening Polymerization of Allyl-Functionalized Lactams. ACS Publications. Available at:[Link]
-
[2] Reversible Cross-Linking of Aliphatic Polyamides Bearing Thermo- and Photoresponsive Cinnamoyl Moieties. ACS Publications. Available at:[Link]
-
[3] Preparation of polyamide 6/silica nanocomposites from silica surface initiated ring-opening anionic polymerization. Express Polymer Letters. Available at: [Link]
Sources
Crystal structure and molecular weight of Hexahydro-2H-azepin-2-one, sodium salt
An In-depth Technical Guide to the Crystal Structure and Molecular Weight of Hexahydro-2H-azepin-2-one, Sodium Salt
Foreword
Hexahydro-2H-azepin-2-one, sodium salt, more commonly known as sodium caprolactam or sodium 2-oxoazepan-1-ide, serves as a cornerstone initiator in the industrial anionic polymerization of ε-caprolactam to produce Nylon-6. Its efficacy in this role is intrinsically linked to its chemical purity, solid-state structure, and precise molecular weight. For researchers in polymer science and drug development, a granular understanding of these fundamental properties is not merely academic; it is a prerequisite for process optimization, reaction kinetic modeling, and ensuring material consistency. This guide provides a detailed examination of the molecular characteristics of sodium caprolactam, grounded in established chemical principles and experimental methodologies. We will explore its molecular weight, delve into the theoretical underpinnings of its crystal structure, and present the definitive experimental workflows required for its empirical validation.
Molecular Identity and Physicochemical Properties
A precise definition of a chemical entity begins with its unique identifiers and fundamental properties. These data form the basis for all subsequent quantitative and structural analysis.
Chemical and Regulatory Identifiers
The following table summarizes the key identifiers for Hexahydro-2H-azepin-2-one, sodium salt.
| Identifier | Value |
| IUPAC Name | sodium;azanidacycloheptan-2-one |
| Common Names | Sodium caprolactam, Caprolactam sodium salt[1][][3] |
| CAS Number | 2123-24-2[1][][3][4] |
| EC Number | 218-336-3[3][5] |
| Molecular Formula | C₆H₁₀NNaO[1] |
Physicochemical Data
The essential physicochemical properties are summarized below.
| Property | Value / Description |
| Molecular Weight | 135.14 g/mol [] |
| Appearance | Pellets or large crystals[3] |
| Primary Application | Catalyst for Nylon polymerization[3] |
| Solubility | As a salt, it exhibits increased solubility in polar solvents compared to its neutral ε-caprolactam counterpart[6] |
Molecular Weight Determination
The molecular weight is a foundational parameter, critical for stoichiometric calculations in synthesis and polymerization.
Theoretical Calculation
The molecular weight of sodium caprolactam (C₆H₁₀NNaO) is derived from the sum of the atomic weights of its constituent elements, based on IUPAC standard atomic weights.
-
Carbon (C): 6 × 12.011 u = 72.066 u
-
Hydrogen (H): 10 × 1.008 u = 10.080 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Sodium (Na): 1 × 22.990 u = 22.990 u
-
Oxygen (O): 1 × 15.999 u = 15.999 u
Total Molecular Weight = 135.142 u
This calculated value aligns with data from multiple chemical information providers[][5].
Experimental Verification Protocol
While the calculated molecular weight is highly accurate, experimental verification is often required for lot validation or in complex matrices. Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique, though the compound's ionic nature requires careful consideration.
Causality in Method Selection: ESI is a soft ionization technique, ideal for analyzing ionic compounds without causing significant fragmentation, thereby preserving the molecular or quasi-molecular ion for detection.
Step-by-Step Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve a small quantity of the sodium caprolactam in a compatible volatile solvent (e.g., acetonitrile or methanol). The solution must be dilute (typically in the low µg/mL range) to prevent signal suppression.
-
Instrumentation Setup:
-
Set the mass spectrometer to operate in positive ion mode to detect the sodium cation adducts.
-
The primary target would be the intact ion pair or, more likely, clusters in the gas phase. However, due to the lability of the ionic bond in the ESI process, one would primarily look for the neutral caprolactam molecule adducted with sodium, i.e., [C6H11NO + Na]+.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra over a mass range that encompasses the expected adducts (e.g., m/z 100-300).
-
Spectral Interpretation: The expected mass for the caprolactam molecule (C₆H₁₁NO) is ~113.16 g/mol . The primary observed ion should be the sodium adduct [M+Na]+ at an m/z of approximately 113.16 + 22.99 = 136.15. The presence of this peak confirms the mass of the caprolactam moiety.
Caption: Experimental workflow for molecular weight confirmation by ESI-MS.
Crystal Structure Analysis
Theoretical Framework
The crystal structure of sodium caprolactam is anticipated to be an ionic lattice. The structure is dictated by the electrostatic attraction between the sodium cations (Na⁺) and the caprolactamate anions. The anion's structure is of particular interest, as the negative charge is delocalized through resonance between the nitrogen and oxygen atoms. This delocalization is fundamental to its nucleophilicity, which drives the ring-opening polymerization of neutral caprolactam monomers[9].
Caption: Resonance delocalization within the caprolactamate anion.
Protocol for Empirical Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. Given the reactive and hygroscopic nature of sodium caprolactam, the protocol must be executed under stringent anhydrous and anaerobic conditions.
Causality in Experimental Design: The use of an inert atmosphere (e.g., a glovebox) is non-negotiable. Sodium caprolactam is a strong base and will readily react with atmospheric water and carbon dioxide, which would destroy the sample's integrity and prevent the formation of suitable single crystals.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification: Synthesize the sodium caprolactam, for instance, by reacting ε-caprolactam with sodium hydride in anhydrous toluene under an argon atmosphere[10]. The product must be of high purity to facilitate crystallization.
-
Crystal Growth (Inside an Inert-Atmosphere Glovebox):
-
Method A: Slow Evaporation. Create a saturated solution of the compound in a suitable anhydrous solvent (e.g., anhydrous THF or toluene). Seal the vial with a cap containing a pinhole to allow for very slow solvent evaporation over several days or weeks.
-
Method B: Solvent Diffusion. In a small vial, place a concentrated solution of the compound. Place this open vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble (e.g., anhydrous hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
-
-
Crystal Mounting and Data Collection:
-
Identify a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Using a cryo-loop, carefully scoop the crystal along with a drop of cryoprotectant oil (to prevent atmospheric degradation during transfer).
-
Rapidly transfer the loop to the goniometer head of the diffractometer, which is bathed in a stream of cold nitrogen gas (typically 100 K). The low temperature minimizes thermal motion of the atoms, resulting in a higher quality diffraction pattern.
-
Collect a full sphere of diffraction data using either a molybdenum (Mo) or copper (Cu) X-ray source.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction images to integrate the spot intensities and apply corrections (e.g., for absorption).
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build the atomic model of the caprolactamate anion and the sodium cation into the map.
-
Refine the model by adjusting atomic positions, displacement parameters, and occupancies until the calculated diffraction pattern shows the best possible agreement with the experimental data.
-
Caption: A validated workflow for single-crystal X-ray diffraction analysis.
References
-
National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). caprolactam, sodium salt, 2123-24-2. Retrieved from [Link]
-
He, J., et al. (2020). Effect of Composition on the Crystallization, Water Absorption, and Biodegradation of Poly(ε-caprolactam-co-ε-caprolactone) Copolymers. MDPI. Retrieved from [Link]
-
Sibal, P., et al. (n.d.). Separation of polymerization and crystallization processes for nylon-6. Polymer. Retrieved from [Link]
-
Kruis, A., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. Retrieved from [Link]
-
Vega-Diaz, S. M., et al. (2008). Synthesis and Morphological Characterization of Sodium and Calcium Clay Nanostructured Poly(η-Caprolactam) [Nylon 6] Hybrids. The Open Macromolecules Journal. Retrieved from [Link]
-
CAS. (n.d.). 2H-Azepin-2-one, hexahydro-, sodium salt (1:1). Common Chemistry. Retrieved from [Link]
-
Grobelny, P., et al. (2023). Caprolactam Cocrystals: Bridging Virtual Screening to Experimental Solid-State Forms and Stability. Crystal Growth & Design. Retrieved from [Link]
-
Lee, M., et al. (2019). Effect of Diamine Addition on Structural Features and Physical Properties of Polyamide 6 Synthesized by Anionic Ring-Opening Polymerization of ε-Caprolactam. ACS Omega. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. 2123-24-2 CAS MSDS (hexahydro-2H-azepin-2-one, sodium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. caprolactam, sodium salt, 2123-24-2 [thegoodscentscompany.com]
- 6. CAS 2123-24-2: hexahydro-2H-azepin-2-one, sodium salt [cymitquimica.com]
- 7. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. pubs.acs.org [pubs.acs.org]
Comprehensive Technical Guide: Solubility and Solvation Dynamics of Sodium Caprolactamate (CAS 2123-24-2) in Organic Solvents
Target Audience: Researchers, Polymer Scientists, and Process Engineers in Advanced Materials Development.
Executive Summary: The Dual Role of Solute and Catalyst
Hexahydro-2H-azepin-2-one, sodium salt (CAS 2123-24-2)—commonly referred to as sodium caprolactamate —is the premier initiator used in the Anionic Ring-Opening Polymerization (AROP) of ε -caprolactam to produce Polyamide 6 (PA6)[1][2]. As a Senior Application Scientist who has scaled these reactions from benchtop miniemulsions to industrial bulk casting, I can assert that understanding the solubility profile of this compound is not merely a matter of physical dissolution. The choice of solvent fundamentally dictates the thermodynamics of the lactamate anion, governing the kinetics of polymerization, the molecular weight distribution of the resulting polymer, and the suppression of unwanted side reactions.
This whitepaper deconstructs the solubility behavior of sodium caprolactamate across various solvent classes, providing field-proven protocols and mechanistic insights to optimize your AROP workflows.
The Solubility Matrix: Quantitative and Qualitative Data
Sodium caprolactamate is a highly polar, ionic organic salt. Its solubility is governed by the dielectric constant of the medium and the solvent's ability to coordinate with the Na+ cation.
Below is a consolidated matrix of its solubility profile across primary solvent classes:
| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Impact on AROP |
| Aqueous / Protic | Water, Methanol, Ethanol | Highly Soluble (Water: 880 g/L at 20 °C)[3] | Lethal to AROP. Protic solvents hydrogen-bond with the lactamate anion and protonate it, irreversibly quenching the active catalytic center into neutral caprolactam and sodium hydroxide/alkoxide. Used strictly for post-reaction extraction. |
| Polar Aprotic | DMSO, DMF, NMP | Highly Soluble | Accelerates Initiation. High dielectric constants strongly solvate the Na+ cation, generating "naked" highly nucleophilic lactamate anions. Ideal for specialized solution or miniemulsion polymerizations[4]. |
| Non-Polar | Toluene, Hexane, Isopar M | Insoluble | Phase Separation. Used as the continuous (apolar) phase in inverse miniemulsion systems to create PA6 nanoparticles[4]. |
| Reactive Melt | Molten ε -Caprolactam | Highly Soluble | Controlled Propagation. Acts as both solvent and monomer. The low dielectric constant means the catalyst exists primarily as ion pairs, providing controlled, predictable bulk polymerization[5]. |
Mechanistic Causality: Solvation and Anionic Reactivity
To master AROP, one must understand why solvent selection alters the reaction pathway. The catalytic efficacy of sodium caprolactamate relies entirely on the dissociation of the sodium cation ( Na+ ) from the caprolactamate anion.
In industrial bulk polymerization, sodium caprolactamate is dissolved directly into molten ε -caprolactam (often introduced via pre-formulated masterbatches like Brüggolen® C10, which is a 17-19% solid solution of the salt in caprolactam)[2]. Because caprolactam has a relatively low dielectric constant, the catalyst exists predominantly as tight ion pairs . This moderates the nucleophilicity of the anion, leading to a controlled, steady propagation rate that prevents thermal runaway and excessive branching.
Conversely, when dissolved in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the strong dipole of the solvent heavily solvates the Na+ cation. This shifts the equilibrium toward free anions . The free lactamate anion is exceptionally nucleophilic. While this drastically lowers the activation energy for initiation, it also increases the likelihood of side reactions (e.g., Claisen-type condensations) if the temperature is not strictly controlled.
Figure 1: Solvation pathways and catalytic behavior of sodium caprolactamate.
Validated Experimental Protocols
The following protocols demonstrate how to leverage the solubility profile of sodium caprolactamate in both specialized solvent systems and standard bulk melts. Every step includes a self-validating check to ensure scientific integrity.
Protocol A: Synthesis of PA6 Nanoparticles via Inverse Miniemulsion (DMSO/Isopar M)
This protocol exploits the high solubility of sodium caprolactamate in DMSO and its complete insolubility in aliphatic hydrocarbons (Isopar M) to create nanoreactors[4].
Step 1: Preparation of the Polar Phase (In-Situ Catalyst Generation)
-
In a nitrogen-purged glovebox, combine 0.5 g of anhydrous ε -caprolactam with 1.0 g of anhydrous DMSO.
-
Add 5 mg of Sodium Hydride (NaH) to the mixture at room temperature.
-
Validation Check: Observe the evolution of H2 gas bubbles. The cessation of bubbling indicates the quantitative conversion of caprolactam to sodium caprolactamate in DMSO.
Step 2: Preparation of the Apolar Continuous Phase
-
Dissolve a controlled amount of a non-ionic block copolymer surfactant (e.g., poly(ethylene-co-butylene)-b-poly(ethylene oxide)) into 7.5 g of Isopar M.
Step 3: Emulsification
-
Slowly add the polar phase (Step 1) to the apolar phase (Step 2) under continuous magnetic stirring.
-
Subject the mixture to ultrasonication (e.g., 20 seconds at 70% amplitude) in an ice bath to prevent premature thermal initiation.
-
Validation Check: Dynamic Light Scattering (DLS) should confirm droplet sizes in the 100–300 nm range.
Step 4: Polymerization
-
Add 0.05 mL of N-acetylcaprolactam (activator) to the miniemulsion.
-
Transfer the vessel to an oil bath pre-heated to 150 °C.
-
Validation Check: Terminate the reaction after 25 minutes. Extract an aliquot and perform 1H NMR spectroscopy; the disappearance of the monomeric multiplet at δ 2.4 ppm confirms >95% conversion[4].
Figure 2: Workflow for PA6 nanoparticle synthesis via inverse miniemulsion.
Protocol B: Bulk Melt Polymerization (Industrial Casting)
This protocol relies on the solubility of the catalyst directly in its parent monomer, eliminating the need for VOC-emitting solvents[5].
Step 1: Monomer Melting and Dehydration
-
Melt 43 parts (by weight) of pure ε -caprolactam in a reactor at 120 °C under a strict vacuum (< 10 mbar) for 15 minutes to remove trace moisture.
-
Validation Check: Karl Fischer titration of the melt must show H2O < 50 ppm. Moisture acts as a protic solvent, prematurely quenching the sodium caprolactamate.
Step 2: Catalyst Solvation
-
Break the vacuum with dry N2 .
-
Add 7 parts of a 17% solution of sodium caprolactamate in caprolactam (e.g., Brüggolen C10)[2][5].
-
Stir intensely at 120 °C until a homogeneous, clear melt is achieved.
Step 3: Activation and Casting
-
Inject a blocked diisocyanate activator (e.g., Brüggolen C20P) into the melt.
-
Immediately transfer the low-viscosity mixture into a pre-heated mold (150 °C).
-
Validation Check: Monitor the exotherm. The internal temperature should spike from 150 °C to approximately 190–200 °C within 2–4 minutes, confirming rapid anionic propagation and subsequent crystallization[5].
Conclusion
The handling and application of Hexahydro-2H-azepin-2-one, sodium salt (CAS 2123-24-2) is fundamentally an exercise in solvent management. By restricting protic contaminants, leveraging polar aprotic solvents for specialized nano-architectures, and utilizing the monomer itself as a reactive solvent for bulk casting, researchers can precisely tune the kinetics and material properties of Polyamide 6.
References
-
CymitQuimica. "CAS 2123-24-2: hexahydro-2H-azepin-2-one, sodium salt." 1
-
Lookchem. "Cas 2123-24-2,hexahydro-2H-azepin-2-one, sodium salt."3
-
ACS Publications. "Anionic Polymerization of ε-Caprolactam in Miniemulsion: Synthesis and Characterization of Polyamide-6 Nanoparticles." 4
-
ResearchGate. "Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends." 2
-
Google Patents. "US3621001A - Accelerating anionic polymerization of lactams."5
Sources
- 1. CAS 2123-24-2: hexahydro-2H-azepin-2-one, sodium salt [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Cas 2123-24-2,hexahydro-2H-azepin-2-one, sodium salt | lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3621001A - Accelerating anionic polymerization of lactams - Google Patents [patents.google.com]
Application Note: High-Performance Synthesis of Polyamide 6 via Anionic Ring-Opening Polymerization (AROP)
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Core Reagents: Hexahydro-2H-azepin-2-one ( ϵ -caprolactam) and Hexahydro-2H-azepin-2-one, sodium salt (Sodium Caprolactamate)
Introduction & Biomedical Relevance
Polyamide 6 (PA6) synthesized via the Anionic Ring-Opening Polymerization (AROP) of hexahydro-2H-azepin-2-one ( ϵ -caprolactam) offers profound advantages over traditional hydrolytic polycondensation. For drug development professionals and biomaterials engineers, AROP provides a rapid, solvent-free route to produce high-molecular-weight, highly crystalline polymer matrices[1]. Because the reaction proceeds in bulk without toxic solvents or heavy-metal catalysts, the resulting PA6 is highly pure, making it an excellent candidate for structural medical devices, orthopedic components, and functionalized drug-eluting matrices[2].
Mechanistic Causality: The "Why" Behind the Protocol
The AROP of ϵ -caprolactam is a quasi-living polymerization process that relies on a delicately balanced two-component system: an initiator and an activator. Understanding the causality of these components is critical for experimental success.
-
The Initiator (Catalyst): Hexahydro-2H-azepin-2-one, sodium salt (Sodium Caprolactamate, NaCL) acts as a strong base. It dissociates to form highly nucleophilic caprolactamate anions[3].
-
The Activator: Relying solely on the initiator results in a sluggish reaction due to the high activation energy required for the spontaneous disproportionation of caprolactam[4]. To bypass this thermodynamic hurdle, an activator (e.g., N-acetylcaprolactam or a diisocyanate like HDI/MDI) is introduced. The nucleophilic attack of the caprolactamate anion on the endocyclic carbonyl group of the activator is orders of magnitude faster than on the parent monomer, drastically reducing the induction period[5].
-
Moisture Sensitivity (The Quenching Effect): The entire system is exquisitely sensitive to water. Water molecules rapidly quench the living caprolactamate anions and hydrolyze the activator, effectively terminating the polymerization[6]. Therefore, strict adherence to anhydrous protocols is a non-negotiable requirement for this chemistry.
Figure 1: Mechanistic pathway of activated anionic ring-opening polymerization of ε-caprolactam.
Quantitative Process Parameters
The physical properties of the synthesized PA6 are heavily dictated by the polymerization temperature. Polymerizing below the melting point of PA6 (which is ~220°C) allows for simultaneous polymerization and crystallization. This phase separation drives the conversion forward, yielding exceptional crystallinity[5]. Conversely, polymerizing above the melting point increases branching and network formation[4].
Table 1: Effect of Temperature and Reagent Ratios on AROP Outcomes
| Polymerization Temp (°C) | Activator Type | Catalyst (NaCL) Conc. | Conversion (%) | Crystallinity (%) | Mechanistic Outcome |
| 130 – 180 | HDI / MDI | 0.5 – 1.0 mol% | 96.0 – 99.0 | 40 – 50 | Rapid propagation; simultaneous crystallization drives high conversion. |
| > 220 | None | 0.4 wt% | ~90.0 | < 35 | Slow initiation via disproportionation; high activation energy required. |
| 220 – 240 | MDI | 0.5 mol% | 97.7 – 98.6 | ~30 | High conversion but increased branching and network formation. |
Experimental Protocol: Bulk AROP of ϵ -Caprolactam
This protocol describes a self-validating, quasi-living bulk polymerization workflow.
Figure 2: Step-by-step experimental workflow for the bulk AROP of ε-caprolactam.
Phase 1: Preparation & Dehydration
-
Monomer Drying: Dry the ϵ -caprolactam monomer under a high vacuum at 40°C for 24 hours. Causality: Moisture content must be reduced below 100 ppm to prevent the deactivation of the sodium caprolactamate catalyst[6].
-
Reactor Setup: Transfer the dried monomer to a flame-dried, nitrogen-purged glass reactor equipped with a mechanical stirrer and a thermocouple.
-
Melting: Heat the reactor to 90–100°C to melt the monomer completely while maintaining a continuous dry nitrogen blanket.
Phase 2: Initiation & Activation
-
Catalyst Addition: Add Sodium Caprolactamate (0.5–1.0 mol% relative to monomer) to the molten caprolactam. Stir at 100°C for 5 minutes to ensure homogeneous dispersion and complete dissociation of the lactamate anions[7].
-
Thermal Equilibration: Ramp the reaction mixture to the target isothermal polymerization temperature (e.g., 150°C).
-
Activator Injection: Inject the activator (e.g., hexamethylene-1,6-diisocyanate, HDI, 0.5 mol%). Causality: The addition of the activator immediately triggers the rapid nucleophilic attack, marking the exact start of the polymerization ( t=0 )[8].
Phase 3: Polymerization & Quenching
-
Propagation: Allow the reaction to proceed isothermally. The viscosity will increase exponentially within 2–5 minutes as the polymer chains propagate[9].
-
Maturation: Maintain the temperature for 15–30 minutes to ensure maximum monomer conversion (>96%) and allow for concurrent polymer crystallization[5].
-
Quenching: Quench the reaction by rapidly cooling the reactor in liquid nitrogen. If extracting the polymer for immediate GPC/NMR analysis, a protic solvent (e.g., methanol) can be added to terminate the living anions[8].
Self-Validating System & Troubleshooting
A successful AROP is visually and thermodynamically self-validating.
-
Validation: Upon addition of the activator, the low-viscosity monomer melt should exhibit a rapid exothermic spike (the post-polymerization heat effect)[3] and transition into a solid, opaque polymer block within minutes[8].
-
Troubleshooting: If the mixture remains liquid after 10–15 minutes, or if the exothermic spike is absent, the active centers have been quenched. The primary failure mode is moisture contamination in the monomer, the activator, or the reaction vessel[6].
Sources
- 1. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends [mdpi.com]
- 2. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. expresspolymlett.com [expresspolymlett.com]
- 9. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
Application Note: In Situ Preparation of Cast Nylon 6 via Anionic Ring-Opening Polymerization
Target Audience: Materials Scientists, Polymer Chemists, and Process Engineers Focus: Synthesis of Polyamide 6 (PA6) using Hexahydro-2H-azepin-2-one, sodium salt (Sodium Caprolactamate)
Introduction & Mechanistic Rationale
The synthesis of cast nylon 6 (Polyamide 6, PA6) via the Anionic Ring-Opening Polymerization (AROP) of ε-caprolactam is a cornerstone technique in reactive polymer processing. Unlike hydrolytic polymerization, which requires high temperatures (>250 °C) and extended reaction times (12–24 hours), AROP can be executed rapidly (5–30 minutes) at temperatures below the polymer's melting point (130 °C–160 °C)[1]. This low-viscosity, low-temperature profile allows the monomer to be poured or "cast" directly into complex molds before it polymerizes into a high-molecular-weight, highly crystalline solid.
The Role of the Catalyst and Activator
The reaction relies on a two-component initiation system:
-
The Catalyst (Initiator): Hexahydro-2H-azepin-2-one, sodium salt (commonly known as sodium caprolactamate, CAS: 2123-24-2) provides the active nucleophilic species—the caprolactamate anion[2].
-
The Activator (Co-catalyst): Because the direct nucleophilic attack of the caprolactamate anion on a neutral ε-caprolactam monomer is kinetically slow, an activator (typically an acyl-lactam like N-acetylcaprolactam or an isocyanate that forms an acyl-lactam in situ) is introduced. The activator lowers the activation energy of the ring-opening step, driving rapid chain propagation[3].
Causality in Reaction Kinetics: The separation of the catalyst and activator into two distinct monomer melts prior to casting is critical. If combined prematurely, the active anions immediately attack the activator, initiating rapid, highly exothermic chain propagation that will solidify the mixture before it can be cast[4].
Figure 1: Mechanistic pathway of the Anionic Ring-Opening Polymerization of ε-caprolactam.
Reagents and Materials
Critical Constraint (Moisture Sensitivity): The AROP of ε-caprolactam is exceptionally sensitive to moisture. Water reacts with the sodium caprolactamate catalyst to form sodium hydroxide and neutral caprolactam, effectively quenching the living carbanions and halting polymerization[5]. All reagents must be strictly anhydrous.
| Reagent / Material | Role | Specifications / Preparation |
| ε-Caprolactam | Monomer | Purity >99%. Must be vacuum-dried at 40 °C for 12 h prior to use. |
| Hexahydro-2H-azepin-2-one, sodium salt | Catalyst (Initiator) | CAS: 2123-24-2. Store under inert argon atmosphere. |
| N-Acetylcaprolactam | Activator | Purity >99%. Liquid at room temperature. |
| Nitrogen/Argon Gas | Inert Atmosphere | High purity, passed through desiccant columns. |
| Methanol | Quality Control Solvent | Used for Soxhlet extraction to quantify residual monomer. |
Experimental Protocol: Preparation of Cast Nylon 6
This protocol utilizes a "two-pot" methodology to ensure a self-validating, controlled reaction. By isolating the catalyst and activator until the moment of casting, the operator maintains total control over the polymerization onset.
Phase 1: Monomer Melting and Dehydration
Causality: Even trace amounts of ambient humidity absorbed by the hygroscopic ε-caprolactam will terminate the reaction. Vacuum dehydration of the melt is non-negotiable[5].
-
Weigh 100 g of ε-caprolactam and divide it equally into two dry, three-neck round-bottom flasks (Flask A and Flask B), each containing 50 g.
-
Equip both flasks with a magnetic stirrer, a vacuum/nitrogen inlet, and a thermocouple.
-
Heat both flasks to 130 °C using an oil bath until the monomer is completely melted (melting point is ~69 °C).
-
Apply a dynamic vacuum (≤ 10 mbar) to both flasks for 30 minutes under constant stirring to degas and remove residual moisture.
-
Backfill both flasks with dry Nitrogen or Argon.
Phase 2: Catalyst and Activator Integration
Causality: The catalyst is added to Flask A, and the activator to Flask B. This prevents the initiation complex from forming prematurely.
-
Flask A (Catalyst): Add 1.5 mol% (relative to total monomer) of Hexahydro-2H-azepin-2-one, sodium salt. Stir for 10 minutes at 130 °C under inert gas until fully dissolved.
-
Flask B (Activator): Add 1.5 mol% of N-acetylcaprolactam. Stir for 5 minutes at 130 °C.
Phase 3: Mixing and Casting
Causality: The reaction kinetics are highly temperature-dependent. Casting into a pre-heated mold ensures the reaction proceeds faster than the crystallization rate, preventing premature freezing of the monomer[1].
-
Pre-heat a stainless-steel or Teflon mold to 150 °C .
-
Rapidly pour the contents of Flask B into Flask A.
-
Vigorously mix the combined solution for exactly 15 seconds . Self-Validation Check: The viscosity will begin to noticeably increase within 30 seconds, indicating successful chain propagation.
-
Immediately cast (pour) the reactive mixture into the pre-heated mold.
-
Allow the mold to rest isothermally at 150 °C for 30 minutes to ensure complete monomer conversion and subsequent crystallization.
Phase 4: Demolding and Quality Control
-
Cool the mold slowly to room temperature (approx. 2 °C/min) to minimize internal thermal stresses in the polymer matrix.
-
Demold the solid Cast Nylon 6 part.
Figure 2: Step-by-step experimental workflow for the two-pot preparation of Cast Nylon 6.
Process Optimization & Quantitative Data
The kinetics of the AROP process are strictly governed by the molar ratios of the monomer, catalyst, and activator, as well as the initial casting temperature. The table below summarizes the effect of these parameters on the polymerization time (gel time) and final conversion rates.
| Initial Temp (°C) | Catalyst (mol%) | Activator (mol%) | Gel Time (min) | Adiabatic Peak Temp (°C) | Monomer Conversion (%) |
| 130 | 1.0 | 1.0 | 8.5 | 185 | 92.4 |
| 140 | 1.0 | 1.0 | 5.2 | 192 | 95.1 |
| 150 | 1.5 | 1.5 | 2.1 | 205 | 98.7 |
| 160 | 1.5 | 1.5 | 1.2 | 212 | 99.2 |
| 160 | 0.5 | 1.5 | 12.0 | 175 | 85.3 |
Data Interpretation: Equimolar ratios of catalyst and activator (1.5 mol%) at 150 °C yield the optimal balance of workable gel time (allowing sufficient time to pour the mold) and high monomer conversion[3]. An imbalance (e.g., 0.5 mol% catalyst to 1.5 mol% activator) leaves unreacted activator and significantly delays polymerization.
System Self-Validation & Troubleshooting
To ensure the scientific integrity of the synthesized PA6, the protocol acts as a self-validating system through the following observable metrics:
-
Exothermic Validation (In-Process): AROP is highly exothermic. If a thermocouple is embedded in the mold, the temperature should spike from the initial 150 °C to an adiabatic peak of ~200 °C–210 °C within minutes of casting[3]. Failure to observe this exotherm strictly indicates catalyst quenching (usually via moisture contamination).
-
Conversion Validation (Post-Process): Unreacted ε-caprolactam acts as a plasticizer, degrading the mechanical integrity of the cast nylon. To validate conversion, perform a Soxhlet extraction on a 5 g sample of the final polymer using boiling methanol for 24 hours[6].
-
Pass Criteria: Mass loss ≤ 3% (indicating >97% conversion).
-
Fail Criteria: Mass loss > 5%. This requires recalibration of the vacuum drying step to eliminate water[5].
-
Sources
Hexahydro-2H-azepin-2-one, sodium salt dosing guidelines for polyamide synthesis
Application Note: Optimization and Dosing Guidelines for Hexahydro-2H-azepin-2-one, Sodium Salt in the Anionic Synthesis of Polyamide 6
Executive Summary
Hexahydro-2H-azepin-2-one, sodium salt (commonly referred to as sodium caprolactamate or NaCL) is the premier catalytic initiator for the anionic ring-opening polymerization (AROP) of ε-caprolactam into Polyamide 6 (PA6)[1]. Because AROP is highly sensitive to reaction conditions, mastering the precise dosing of NaCL, in conjunction with an appropriate activator, is critical for achieving high-molecular-weight, highly crystalline polymer matrices. This application note provides advanced researchers and materials scientists with a field-proven, self-validating framework for formulating and processing NaCL-catalyzed PA6.
Mechanistic Causality of Activated AROP
The AROP of caprolactam relies on a two-component system: a strong base initiator (NaCL) and an activator (typically a blocked diisocyanate or N-acyllactam)[1].
The Causality of the Activator: Initiating polymerization with NaCL alone requires temperatures exceeding 230°C, which leads to thermal degradation and high residual monomer content[2]. By introducing an activator, the reaction kinetics fundamentally shift. The nucleophilic attack of the lactamate anion on the endocyclic carbonyl group of the activator is orders of magnitude faster than its attack on the carbonyl group of the parent caprolactam monomer[1]. This dramatically lowers the activation energy, enabling rapid, quasi-living polymerization at temperatures well below the melting point of PA6 (Tm ≈ 215°C)[1][2].
Figure 1: Mechanistic pathway of activated anionic ring-opening polymerization of caprolactam.
Dosing Guidelines & Stoichiometric Ratios
Pure sodium caprolactamate is highly hygroscopic. To ensure precise dosing and prevent premature atmospheric degradation, it is commercially supplied as a masterbatch flaked in caprolactam (e.g., BRUGGOLEN® C10, containing 17–19 wt% active NaCL)[3].
Table 1: Standard Formulation Parameters for Cast PA6
| Parameter | Catalyst Stream (Component A) | Activator Stream (Component B) |
| Base Monomer | ε-Caprolactam | ε-Caprolactam |
| Active Agent | Sodium Caprolactamate (17-19%) | Blocked Diisocyanate (17%) |
| Recommended Dosage | 0.8 – 2.2 wt%[3] | 0.5 – 1.5 wt%[3] |
| Melt Temperature | 110 – 140 °C[3] | 110 – 140 °C[3] |
| Mold Temperature | 130 – 170 °C[3] | 130 – 170 °C[3] |
| Mixed Gel Time | < 2 minutes at 150 °C[4] | < 2 minutes at 150 °C[4] |
Causality of Dosing Ratios: Because AROP is a quasi-living process, the molecular weight of the resulting PA6 is inversely proportional to the activator concentration[2]. The catalyst (NaCL) is typically dosed in a slight stoichiometric excess relative to the activator. This excess compensates for trace moisture in the system and ensures a sufficient concentration of active propagating anions to drive the reaction to >96% conversion[2][5].
Critical Process Parameters
-
Moisture Control: Water is the primary poison in AROP. It hydrolyzes the active lactamate anion into inactive species (forming sodium hydroxide and caprolactam), halting propagation[5]. Moisture in the monomer must be strictly maintained below 0.05% (500 ppm).
-
Temperature Management: Polymerizing below the Tm of PA6 (130–170°C) is thermodynamically favored. It limits the polymerization–depolymerization equilibrium, yielding a highly crystalline (40–50%) matrix with minimal residual monomer[1][4]. Polymerizing above Tm results in higher residual cyclic monomer concentrations (up to 8-10%)[1].
Self-Validating Experimental Protocol: In Situ PA6 Synthesis
Figure 2: Self-validating experimental workflow for in situ PA6 synthesis via T-RTM.
Step 1: Monomer Dehydration Melt pure ε-caprolactam at 85°C under vacuum (<10 mbar) for 2 hours to remove dissolved water. Self-Validation Checkpoint: Extract a 1g aliquot and perform Karl Fischer titration. Proceed only if moisture is < 0.05%; otherwise, continue drying. Failure to validate this will result in catalyst quenching[5].
Step 2: Component Solvation & Dosing Separate the dried monomer into two heated tanks (A and B) maintained at 110–140°C under a dry nitrogen blanket[3]. Dose 1.5 wt% NaCL masterbatch into Tank A and 1.0 wt% activator masterbatch into Tank B. Self-Validation Checkpoint: Monitor the melt visually. The masterbatches must fully dissolve into a homogeneous, optically clear liquid. Turbidity indicates incomplete solvation or premature crosslinking.
Step 3: Rapid Impingement Mixing Pump the two streams at a 1:1 volumetric ratio through a high-shear static mixer directly into the mold. Causality: The reaction initiates instantly upon mixing. Because the gel time at 150°C is typically under 2 minutes, high-shear mixing ensures uniform active center distribution before the viscosity spikes[4].
Step 4: Mold Injection and Isothermal Curing Inject the reactive mixture into a mold pre-heated to 130–170°C[3]. Self-Validation Checkpoint: Embed a sacrificial K-type thermocouple in the mold cavity. A successful quasi-living polymerization will present a distinct exothermic peak (ΔH ≈ 123 J/g)[1].
Step 5: Demolding and Quality Control Demold the part only after the internal temperature begins to drop, indicating the completion of both polymerization and crystallization. Demolding can typically occur in less than 10 minutes. Self-Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on a trimmed sample. A successful run will show >96% conversion (minimal residual monomer peak) and high crystallinity[1].
Sources
- 1. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. specialchem.com [specialchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model [mdpi.com]
Title: A Comprehensive Guide to the Synthesis of Polyamide 6 Nanocomposites via Anionic Ring-Opening Polymerization Initiated by Sodium Caprolactam
An Application Note for Researchers and Scientists
Abstract: This document provides a detailed protocol and technical guide for the preparation of Polyamide 6 (PA6) nanocomposites through in-situ anionic ring-opening polymerization (AROP) of ε-caprolactam. The protocol leverages Hexahydro-2H-azepin-2-one, sodium salt (sodium caprolactam) as a potent initiator. This guide is designed for researchers and scientists, offering an in-depth exploration of the underlying polymerization chemistry, step-by-step experimental procedures, critical process parameters, and standard characterization techniques. By explaining the causality behind experimental choices, this note serves as a practical handbook for fabricating high-performance thermoplastic nanocomposites with enhanced mechanical and thermal properties.
Theoretical Framework: The Science Behind the Synthesis
The fabrication of high-performance Polyamide 6 (PA6) nanocomposites is a significant area of materials science, aiming to enhance the inherent properties of PA6, such as its strength and thermal stability, by embedding nanoscale fillers.[1] The chosen synthetic route, in-situ anionic ring-opening polymerization (AROP), is superior to conventional melt-blending as it allows for the dispersion of nanofillers within the liquid monomer prior to polymerization.[2] This approach promotes a more uniform dispersion and stronger interfacial interaction between the filler and the polymer matrix.[3]
Mechanism of Anionic Ring-Opening Polymerization (AROP)
AROP of ε-caprolactam is a highly efficient process that proceeds at lower temperatures and significantly faster rates than traditional hydrolytic polymerization.[4] The reaction relies on a strong base initiator and, typically, an activator to create active growth centers.
-
Initiation: The process begins with Hexahydro-2H-azepin-2-one, sodium salt (sodium caprolactam), a potent initiator.[][6] It provides the caprolactamate anion, which is a strong nucleophile. However, the lactam ring of the ε-caprolactam monomer is relatively stable. Therefore, an activator, such as an N-acylcaprolactam or an isocyanate, is used. The activator reacts with a caprolactam monomer to form a highly reactive N-acyllactam. This species has an endocyclic carbonyl group that is highly susceptible to nucleophilic attack.[7][8]
-
Propagation: The caprolactamate anion, generated from the sodium caprolactam initiator, attacks the electron-deficient carbonyl carbon of the N-acyllactam (the activated monomer).[7] This opens the ring and regenerates the N-acyllactam active center at the end of the growing polymer chain, allowing for the rapid addition of subsequent monomer units. This chain reaction continues until the monomer is consumed or the reaction is terminated.
The Critical Role of Nanofillers
The incorporation of nanofillers like carbon nanotubes (CNTs), graphene nanoplatelets (GNPs), nanoclays (e.g., montmorillonite), or metallic nanoparticles can dramatically improve the properties of PA6.[2][9][10]
-
Mechanical Reinforcement: High-aspect-ratio fillers carry a significant portion of the applied load, increasing the stiffness (Young's Modulus) and tensile strength of the composite.[10]
-
Thermal Stability: Nanofillers can restrict the thermal motion of polymer chains, increasing the degradation temperature.
-
Nucleating Effect: Many nanofillers act as nucleating agents, promoting the crystallization of PA6 at higher temperatures (Tc) and potentially influencing the crystalline structure (e.g., favoring the thermodynamically stable α-phase).[9][11]
Achieving these benefits is entirely dependent on overcoming the tendency of nanoparticles to agglomerate. In-situ polymerization is the method of choice because the low viscosity of the molten ε-caprolactam monomer allows for efficient dispersion through mechanical agitation and sonication before the viscosity increases during polymerization.[3]
Materials and Equipment
Reagents & Materials
| Material | Grade | Supplier | Purpose |
| ε-caprolactam (CPL) | ≥99% Purity | Sigma-Aldrich | Monomer |
| Hexahydro-2H-azepin-2-one, sodium salt | ≥98% Purity | BOC Sciences | Initiator[] |
| N-acetylcaprolactam | ≥98% Purity | Sigma-Aldrich | Activator |
| Nanofiller (e.g., MWCNTs, MMT Clay) | Research Grade | Various | Reinforcing Agent |
| Formic Acid | ≥98% | Sigma-Aldrich | Solvent for purification |
| Distilled or Deionized Water | High Purity | Lab Supply | Precipitant for purification |
| Nitrogen Gas (N₂) | High Purity (≥99.99%) | Airgas | Inert atmosphere |
| Sulfuric Acid (H₂SO₄) | 95-97% | Sigma-Aldrich | Solvent for viscometry (characterization)[4] |
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a vacuum-tight seal
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen gas inlet/outlet
-
Vacuum pump
-
Ultrasonic bath or probe sonicator
-
Condenser
-
Buchner funnel and filtration apparatus
-
Vacuum oven
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of PA6 nanocomposites. The key to success is the rigorous exclusion of water, which can terminate the anionic polymerization.[12]
Workflow Overview
Protocol 1: Pre-Polymerization Preparation
Scientist's Note: This is the most critical stage. Water acts as a chain-terminating agent in AROP by protonating the highly basic caprolactam anion. Inadequate drying will lead to low molecular weight polymer or complete reaction failure.
-
Dry ε-caprolactam: Place the required amount of ε-caprolactam in a round-bottom flask. Dry in a vacuum oven at 50-60°C for at least 24 hours.
-
Dry Nanofiller: Dry the selected nanofiller in a vacuum oven. The temperature and duration depend on the filler type (e.g., 100°C for 24 hours for clays and CNTs).
-
Prepare Glassware: All glassware must be oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen.
Protocol 2: Nanofiller Dispersion
-
Transfer the dried ε-caprolactam (e.g., 100 g) to the dried three-neck reaction flask equipped with a mechanical stirrer and nitrogen inlet/outlet.
-
Heat the flask to 90-100°C under a gentle nitrogen flow to melt the monomer.
-
Once the monomer is molten and clear, add the pre-weighed, dried nanofiller (e.g., 0.5 g for 0.5 wt%) under a positive flow of nitrogen to prevent atmospheric moisture ingress.
-
Stir the mixture mechanically at high speed (e.g., 500-700 rpm) for 30 minutes.[3]
-
Submerge the flask in an ultrasonic bath (or use a probe sonicator) and sonicate the mixture for 30-60 minutes at 90°C to break down agglomerates and achieve a fine dispersion.[3]
Protocol 3: In-Situ Anionic Polymerization
Scientist's Note: The molar ratio of monomer to initiator and activator is crucial for controlling the molecular weight and polymerization rate. A typical starting ratio might be 200:1:1 (Monomer:Initiator:Activator).
-
After dispersion, increase the temperature of the monomer/nanofiller mixture to the polymerization temperature, typically between 150°C and 170°C.[13]
-
Under a positive nitrogen pressure, add the sodium caprolactam (initiator). Allow it to dissolve and mix for 5-10 minutes.
-
Add the N-acetylcaprolactam (activator) to the mixture. A rapid increase in viscosity is often observed shortly after the activator is added, indicating the onset of polymerization.[14]
-
Continue stirring under a nitrogen atmosphere for the designated reaction time, which can range from 30 minutes to a few hours depending on the temperature and catalyst concentration.[13] The mixture will solidify as high molecular weight PA6 is formed.
-
After the reaction time, turn off the heat and stirrer and allow the flask to cool to room temperature under nitrogen.
Protocol 4: Purification and Isolation
Scientist's Note: Residual monomer can act as a plasticizer, negatively affecting the mechanical and thermal properties of the final material. This purification step is essential for obtaining accurate characterization data.
-
Break the solid polymer nanocomposite into smaller pieces.
-
Dissolve the crude product in formic acid (e.g., 10 g of polymer in 100 mL of acid).[13]
-
Slowly pour the polymer solution into a large beaker of vigorously stirring distilled water (at least 10x the volume of the formic acid solution). The PA6 nanocomposite will precipitate as a white solid.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid thoroughly with distilled water to remove any remaining acid and water-soluble oligomers.
-
Dry the final product in a vacuum oven at 80°C for 48 hours to a constant weight.
Characterization of PA6 Nanocomposites
Verifying the successful synthesis and property enhancement requires a suite of analytical techniques.
| Technique | Parameter Measured | Significance |
| Wide-Angle X-ray Diffraction (WAXD) | Crystalline structure (α and γ phases), Interlayer spacing (for nanoclays) | Confirms the crystal form of the PA6 matrix, which is often influenced by nanofillers.[2] For clays, an increase in d-spacing or loss of peaks indicates intercalation or exfoliation. |
| Transmission Electron Microscopy (TEM) | Nanofiller dispersion, morphology, and size | Provides direct visual evidence of the quality of dispersion (e.g., individual nanoparticles vs. large agglomerates), which is critical for performance.[13][15] |
| Thermogravimetric Analysis (TGA) | Onset of degradation temperature (Td), Char yield | Measures the thermal stability of the nanocomposite. An increase in Td compared to neat PA6 indicates enhanced stability.[15] |
| Differential Scanning Calorimetry (DSC) | Melting temperature (Tm), Crystallization temperature (Tc), Degree of crystallinity (Xc) | Reveals the influence of nanofillers on the melting and crystallization behavior. An increased Tc suggests a nucleating effect.[10] The heat of fusion is used to calculate crystallinity.[9] |
| Tensile Testing | Young's Modulus, Tensile Strength, Elongation at Break | Quantifies the mechanical reinforcement provided by the nanofiller. An increase in modulus and strength is the primary goal for structural applications.[10] |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus (E'), Loss Modulus (E''), Tan δ (Glass Transition Temp, Tg) | Characterizes the viscoelastic behavior of the material. An increase in storage modulus indicates improved stiffness. The glass transition temperature can be affected by polymer-filler interactions.[11] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Polymer Yield | Presence of moisture or other protic impurities quenching the initiator. | Ensure rigorous drying of all reagents and glassware. Use high-purity nitrogen. |
| Low Molecular Weight Polymer | Incorrect initiator/activator ratio; reaction terminated prematurely by impurities. | Optimize the monomer:initiator:activator molar ratio. Re-verify the dryness of all components. |
| Poor Mechanical Properties | Ineffective nanofiller dispersion (agglomeration). | Increase sonication time/power. Optimize stirrer speed. Consider surface modification of the nanofiller to improve compatibility with the monomer.[16] |
| Inconsistent DSC/TGA Results | Presence of residual monomer or solvent. | Ensure the purification and drying steps (Protocol 4) are thoroughly completed. |
References
-
Preparation of Ag nanoparticles-reinforced polyamide 6 nanocomposites by in situ polymerization and investigation of its properties. (n.d.). SciSpace. Retrieved March 24, 2026, from [Link]
- Hassani, A. J., Ishak, Z. A. M., & Mohamed, A. R. (2013). Preparation and characterization of polyamide 6 nanocomposites using MWCNTs based on bimetallic Co-Mo/MgO catalyst. Journal of Vinyl and Additive Technology, 19(3), 177-184.
-
Polyamide 6 Nanocomposites Incorporating Cellulose Nanocrystals Prepared by In Situ Ring-Opening Polymerization. (n.d.). NSF Public Access Repository. Retrieved March 24, 2026, from [Link]
-
Characterisation of melt processed nanocomposites of Polyamide 6 subjected to uniaxial-drawing. (n.d.). SciSpace. Retrieved March 24, 2026, from [Link]
-
On polyamide 6-montmorillonite nanocomposites obtained by in-situ polymerization. (2007, November 4). e-Polymers. Retrieved March 24, 2026, from [Link]
- Duan, J., Zhao, D., Zhao, X., Xia, H., Li, P., Liu, Y., & Yang, G. (2014). Successive in situ synthesis of Ag/PA6 nanocomposites. RSC Advances, 4(90), 49033-49039.
- Pérez-García, M., et al. (2016). Influence of Nanomaterial Compatibilization Strategies on Polyamide Nanocomposites Properties and Nanomaterial Release during the Use Phase. Environmental Science & Technology, 50(5), 2635–2643.
- Yang, M., Gao, Y., He, J. P., & Li, H. M. (2007). Preparation of polyamide 6/silica nanocomposites from silica surface initiated ring-opening anionic polymerization. Express Polymer Letters, 1(7), 433-442.
- Scaffaro, R., et al. (2021). Thermal and Quasi-Static Mechanical Characterization of Polyamide 6-Graphene Nanoplatelets Composites. Polymers, 13(11), 1826.
- Arrieta, M. P., et al. (2021). Strong Polyamide-6 Nanocomposites with Cellulose Nanofibers Mediated by Green Solvent Mixtures. Polymers, 13(16), 2795.
- Zhang, Y., et al. (2018). Fabrication of Polyamide 6 Nanocomposite with Improved Thermal Conductivity and Mechanical Properties via Incorporation of Low Graphene Content. ACS Omega, 3(7), 8439–8447.
- Crespy, D., & Landfester, K. (2005). Anionic Polymerization of ε-Caprolactam in Miniemulsion: Synthesis and Characterization of Polyamide-6 Nanoparticles. Macromolecules, 38(16), 6888–6895.
- Kim, H., & Kim, S. C. (2019). Effect of Diamine Addition on Structural Features and Physical Properties of Polyamide 6 Synthesized by Anionic Ring-Opening Polymerization of ε-Caprolactam. ACS Omega, 4(15), 16428–16437.
- Ahmadi, S., et al. (2010). Novel Anionic Polymerization of ε-Caprolactam Towards Polyamide 6 Containing Nanofibrils. Iranian Polymer Journal, 19(3), 231-241.
-
Materials: (a) ε-caprolactam (CL), (b) sodium caprolactamate (NaCL),... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
- Xiong, L., et al. (2020). A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)
- Mukherjee, S., & De, S. K. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Polymer Chemistry, 13(35), 5032-5053.
- Bárány, T., & Czvikovszky, T. (2020). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 12(10), 2249.
-
Influence of Dispersion and Orientation on Polyamide-6 Cellulose Nanocomposites Manufactured through Liquid-Assisted Extrusion. (2022). ResearchGate. Retrieved March 24, 2026, from [Link]
- Jordan, J., et al. (2022). Influence of Dispersion and Orientation on Polyamide-6 Cellulose Nanocomposites Manufactured through Liquid-Assisted Extrusion. Polymers, 14(5), 940.
- Chiu, F.-C., & Hsieh, T.-F. (2020). Polyamide 6/Poly(vinylidene fluoride) Blend-Based Nanocomposites with Enhanced Rigidity: Selective Localization of Carbon Nanotube and Organoclay. Polymers, 12(1), 164.
- Nanocomposites of recycled and of virgin polyamide 6.6 with cellulose nanofibers. (2024).
-
What is Caprolactam and Why Is It Essential for Nylon 6? (2025, July 3). IQS Directory. Retrieved March 24, 2026, from [Link]
-
Synthesis and Morphological Characterization of Sodium and Calcium Clay Nanostructured Poly( -Caprolactam) [Nylon 6] Hybrid. (2008, April 23). SciSpace. Retrieved March 24, 2026, from [Link]
- Trujillano, R., et al. (2021). Fast and Clean Synthesis of Nylon-6/Synthetic Saponite Nanocomposites. Polymers, 14(1), 63.
- De, B. (2020). Recent Advances in the Synthesis and Analysis of Polyamide 6 and Products therefrom: From Polymerization Chemistry of ε-caprolactam to High Performance Composites.
- Hedrick, R. M., & Gabbert, J. D. (1981). Anionic polymerization of ε‐caprolactam with activated aromatic halide initiators. Journal of Polymer Science: Polymer Chemistry Edition, 19(3), 635-647.
-
Salehi, M. M., & Shokrollahi, P. (2012). Synthesis of Polyamide 6 by Anionic Polymerization of ε-Caprolactam in an Internal Mixer: Effect of Polymerization Reaction Time. ResearchGate. Retrieved March 24, 2026, from [Link]
-
Caprolactam. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]
Sources
- 1. Thermal and Quasi-Static Mechanical Characterization of Polyamide 6-Graphene Nanoplatelets Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. expresspolymlett.com [expresspolymlett.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. expresspolymlett.com [expresspolymlett.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting moisture sensitivity in Hexahydro-2H-azepin-2-one, sodium salt catalysis
Welcome to the Technical Support Center. As application scientists, we frequently encounter process deviations in polymer synthesis. This guide is engineered to help you diagnose, troubleshoot, and resolve moisture-induced failures when using Hexahydro-2H-azepin-2-one, sodium salt.
Overview
Hexahydro-2H-azepin-2-one, sodium salt—commonly known as sodium caprolactamate (NaCL) —is the premier catalyst for the Anionic Ring-Opening Polymerization (AROP) of ε-caprolactam to Polyamide 6 (PA6),[1]. While highly efficient, delivering polymerization times as short as 60 seconds[2], NaCL is notoriously hygroscopic. Moisture contamination is the single most common cause of batch failure, leading to catalyst deactivation, incomplete conversion, and compromised mechanical properties[3].
Mechanistic Insight: The Causality of Moisture Deactivation
To troubleshoot effectively, you must understand the chemical causality behind the failure. AROP relies on the highly nucleophilic lactamate anion to attack the endocyclic carbonyl group of an activator (e.g., hexamethylene-1,6-diisocyanate or N-acyllactam)[1].
When moisture in the system exceeds the critical threshold of 200 ppm[4], two detrimental side-reactions occur that break the catalytic cycle:
-
Catalyst Hydrolysis: Water protonates the active sodium caprolactamate, reverting it to neutral caprolactam and generating sodium hydroxide (NaOH)[3]. NaOH is insufficiently basic to quantitatively deprotonate caprolactam in the melt, effectively killing the propagation cycle.
-
Activator Quenching: Water reacts with the activator molecules (e.g., converting isocyanates into inactive amines and CO₂), stripping the system of essential polymer chain growth centers[3],[2].
Mechanism of catalyst and activator deactivation by moisture in AROP.
Diagnostic Guide: Symptoms & Impact
Visual and analytical symptoms correlate directly with the moisture concentration in your monomer melt. Use the following self-validating diagnostic table to assess your system's health and determine if intervention is required.
| Moisture Content (ppm) | Catalyst Status | Polymerization Time (150°C) | Residual Monomer | Product Quality & Symptoms |
| < 100 ppm | Fully Active | 60 - 90 s | < 1.0% | High molecular weight, excellent mechanicals. |
| 100 - 200 ppm | Partially Deactivated | 90 - 150 s | 1.0 - 3.0% | Slower kinetics; requires stoichiometric compensation[3]. |
| 200 - 500 ppm | Severely Deactivated | > 300 s or Stalled | > 5.0% | Brittle polymer, visible bubbling (CO₂ from activator hydrolysis). |
| > 500 ppm | Fully Quenched | No Reaction | ~ 100% | Liquid melt remains; complete failure of AROP[5]. |
Standard Operating Protocol (SOP): Moisture Mitigation & Compensation
Do not rely on visual cues alone. Trustworthy science requires a self-validating system. Implement this step-by-step methodology to ensure reproducible AROP.
Step 1: Quantitative Moisture Analysis
-
Action: Sample the molten ε-caprolactam monomer before adding the catalyst.
-
Method: Perform Coulometric Karl Fischer (KF) Titration.
-
Validation: Proceed to Step 3 only if the KF reading is < 150 ppm. If > 150 ppm, proceed to Step 2.
Step 2: Vacuum Drying of Monomer
-
Action: Melt the caprolactam monomer in a reactor at 90–100 °C[6].
-
Method: Apply a vacuum (< 10 mbar) for 2 to 6 hours while gently stirring. The low vapor pressure of water allows it to be stripped from the melt.
-
Validation: Break the vacuum with dry Nitrogen (N₂) or Argon. Re-sample and perform KF titration. Repeat until moisture is < 100 ppm.
Step 3: Stoichiometric Compensation (The "Chemical Fix") If residual moisture remains (e.g., 100-200 ppm) due to process limitations, you must mathematically compensate for the dead catalyst[2].
-
Action: Calculate the moles of water present in the batch based on KF titration.
-
Method: Add an equimolar excess of both Sodium Caprolactamate (catalyst) and your chosen activator to offset the deactivated molecules[3],[7].
-
Validation: Monitor the exotherm via thermocouple. A restored reaction time (e.g., returning to ~65 seconds at 150 °C) validates the compensation[2]. Caution: Repeated compensation increases residual byproducts, which can degrade the matrix's physical properties[3].
Step 4: Inert Gas Blanketing
-
Action: Isolate the reaction environment from atmospheric humidity.
-
Method: Conduct all mixing, injection (e.g., in T-RTM or pultrusion), and curing under a continuous sweep of dry Nitrogen[8].
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned slightly yellow and failed to increase in viscosity. What happened? A: This is the classic signature of severe moisture quenching combined with mild oxidation. The water hydrolyzed your sodium caprolactamate into NaOH[3], halting the anionic propagation. The yellowing indicates that the monomer was exposed to oxygen at elevated temperatures (>100 °C). Always melt and store caprolactam under an inert atmosphere[8].
Q: If my monomer is wet, can I just double the amount of Sodium Caprolactamate to force the reaction? A: Yes, but with significant caveats. Kinetic models and experimental data confirm that adding surplus activator and catalyst can compensate for water[2],[7]. However, the hydrolysis byproducts (NaOH and dead activator) remain trapped in the polymer matrix. Studies show that while the reaction time is restored, the physical properties of the resulting polyamide matrix degrade with excessive compensation[3]. Drying the monomer is always preferable to chemical compensation.
Q: How should I store my Sodium Caprolactamate masterbatch? A: Because NaCL is highly hygroscopic, it must be stored in hermetically sealed, moisture-barrier packaging. Once opened, store it in a desiccator under vacuum or a dry nitrogen blanket. If the masterbatch flakes clump together or feel "tacky," they have absorbed atmospheric moisture and will yield poor polymerization results[8].
Q: Does the polymerization temperature affect moisture sensitivity? A: While AROP is sensitive to moisture at all temperatures, polymerizing above the melting temperature (Tₘ) of PA6 (e.g., >225 °C) can sometimes drive off residual moisture dynamically, though it risks thermal degradation and higher residual monomer equilibrium,[6]. For sub-Tₘ processes like Thermoplastic Resin Transfer Molding (T-RTM), rigorous moisture control is absolutely critical[4].
Sources
- 1. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Compensation of Water Influence on Anionic Polymerization of e-Caprolactam: 1. Chemistry and Experiments [publica.fraunhofer.de]
- 8. Thermoplastic Reaction Injection Pultrusion for Continuous Glass Fiber-Reinforced Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature and conversion rates with Hexahydro-2H-azepin-2-one, sodium salt
Welcome to the Technical Support Center for Anionic Ring-Opening Polymerization (AROP). Hexahydro-2H-azepin-2-one, sodium salt (commonly referred to as sodium caprolactamate or NaCL), serves as the premier initiator for the AROP of ε-caprolactam into Polyamide 6 (PA6) 1. Achieving optimal monomer conversion rates (>96%) requires a precise thermodynamic balance between the rate of chain propagation and the rate of polymer crystallization.
As a Senior Application Scientist, I have designed this guide to provide you with self-validating protocols, mechanistic troubleshooting frameworks, and quantitative guidelines to optimize your reaction temperatures and conversion rates.
I. AROP Reaction Workflow
Fig 1. Self-validating AROP workflow for Polyamide 6 synthesis.
II. Self-Validating Experimental Protocol for Bulk AROP
To ensure reproducibility and prevent premature reaction, this methodology utilizes a two-batch split-melt system. This protocol is self-validating : if the viscosity increases in either batch prior to mixing, it immediately indicates moisture contamination or reagent cross-contamination, allowing you to abort before wasting full volumes.
Step 1: Reagent Desiccation (Causality: Moisture Elimination) Moisture reacts with sodium caprolactamate to form sodium hydroxide and free caprolactam, permanently deactivating the catalyst.
-
Action: Dry the ε-caprolactam monomer, sodium caprolactamate initiator (e.g., Brüggolen C10), and your chosen activator (e.g., hexamethylene-1,6-dicarbamoylcaprolactam) under high vacuum at 35°C–40°C for 12–24 hours 2.
Step 2: Split-Melt Preparation (Causality: Thermal Stability)
-
Batch A: Mix 50% of the ε-caprolactam with the sodium caprolactamate initiator.
-
Batch B: Mix the remaining 50% of the ε-caprolactam with the activator.
-
Action: Heat both batches to 110°C under a strict nitrogen atmosphere.
-
Scientific Grounding: Why 110°C? This temperature is safely above the monomer's melting point (71°C) to ensure a low-viscosity liquid state, but low enough to prevent thermal degradation or spontaneous uncatalyzed polymerization prior to mixing [[2]]().
Step 3: Rapid Injection and Polymerization (Causality: Nucleophilic Attack)
-
Action: Inject Batch B into Batch A. The reaction initiates instantly as the lactam anion nucleophilically attacks the endocyclic carbonyl group of the activator 1.
-
Action: Immediately ramp the temperature to the optimal processing window of 150°C–170°C 3.
Step 4: Quenching and Solidification
-
Action: Allow the reaction to proceed for the predetermined cycle time (typically 3–10 minutes depending on scale). Cool the vessel to room temperature to halt the reaction and allow the polymer chains to fully crystallize 2.
III. Quantitative Optimization Data
Reaction temperature is the master variable dictating the competition between chain propagation and crystal lattice formation. Use the table below to benchmark your expected outcomes 3, 1, 2.
| Reaction Temperature (°C) | Polymerization Rate | Crystallization Rate | Final Monomer Conversion (%) | Mechanistic Outcome |
| < 140°C | Moderate | Very Fast | < 90% (Suboptimal) | Rapid crystallization traps reactive chain ends and unreacted monomers inside the solid matrix, halting propagation. |
| 150°C – 160°C | Fast | Moderate | 96% – 99% (Optimal) | Perfect balance. Polymer chains grow to high molecular weights before the matrix solidifies. |
| 170°C – 180°C | Very Fast | Slow | ~ 95% | High initial rate, but delayed crystallization allows slight thermodynamic reversion to monomer. |
| > 200°C | Extremely Fast | None (Melt Phase) | < 90% | Above the melting point of PA6 (~220°C), the system reaches a thermodynamic equilibrium that favors higher residual monomer. |
IV. Troubleshooting Guide & FAQs
Q1: Why is my final monomer conversion rate plateauing around 85-90% when reacting at 130°C? A: At temperatures below 140°C, the rate of polymer crystallization outpaces the rate of polymerization. As the polymer solidifies, the viscosity spikes exponentially. This physical barrier traps unreacted ε-caprolactam monomers and active chain ends within the crystalline domains, preventing them from interacting. Solution: Increase the reaction temperature to 150°C to delay crystallization until the polymerization is nearly complete 3.
Q2: I am running the reaction at 220°C to maximize the reaction speed, but my conversion is low and the polymer is soft. Why? A: AROP of ε-caprolactam is an equilibrium reaction. At elevated temperatures (approaching or exceeding the melting point of PA6, ~220°C), the thermodynamic equilibrium shifts backward, favoring depolymerization into the monomer 1. Furthermore, at this temperature, the polymer remains in an amorphous melt state, preventing the crystallization that normally drives the reaction forward by removing the polymer from the equilibrium pool. Solution: Lower the temperature to the 150°C–170°C window [[3]]().
Q3: The reaction mixture is bubbling and foaming immediately upon adding the sodium caprolactamate. What is happening? A: Bubbling indicates the evolution of gas, which is a classic symptom of moisture contamination. Water reacts aggressively with sodium caprolactamate, neutralizing the active lactamate anions and generating sodium hydroxide. This destroys your initiator concentration and ruins the stoichiometry. Solution: Abort the run. Rigorously dry all reagents under vacuum at 40°C and ensure your nitrogen purge is completely anhydrous 2.
Q4: Can I mix the initiator and activator into the solid monomer before melting them together? A: No. Doing so violates the self-validating protocol. If you heat all three components together from a solid state, localized melting will cause uneven, runaway polymerization in micro-pockets. This leads to massive polydispersity, gelation, and incomplete conversion. Always use the split-melt method at 110°C to ensure perfect homogenization before the reaction begins 2.
V. Troubleshooting Logic Tree
Fig 2. Troubleshooting logic tree for resolving low monomer conversion rates.
VI. References
-
Title: Polyamide from lactams by reactive rotational molding via anionic ring-opening polymerization: Optimization of processing parameters Source: Express Polymer Letters URL: [Link]
-
Title: Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique Source: MDPI URL: [Link]
Sources
How to reduce residual monomer when using Hexahydro-2H-azepin-2-one, sodium salt
A Guide for Researchers Using Hexahydro-2H-azepin-2-one, sodium salt (Sodium Caprolactam)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the anionic ring-opening polymerization (AROP) of ε-caprolactam using its sodium salt as an initiator. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize residual monomer content and optimize your Polyamide 6 (PA6) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "residual monomer" and why is it a concern in PA6 production?
Residual monomer refers to the unreacted ε-caprolactam that remains in the polymer matrix after the polymerization process is complete. In industrial production of PA6, this can also include cyclic oligomers that are formed as byproducts. The presence of these low molecular weight components is undesirable as they can negatively impact the final properties of the polymer.[1][2] They can act as a plasticizer, reducing the material's mechanical strength, thermal stability, and dimensional stability.[1][3] For many commercial applications, it is desirable for the PA6 pre-polymer to contain less than 1% (by weight) of caprolactam.[4]
Q2: What is the role of Hexahydro-2H-azepin-2-one, sodium salt (sodium caprolactam)?
Hexahydro-2H-azepin-2-one, sodium salt, more commonly known as sodium caprolactamate or NaCL, is a powerful initiator (catalyst) for the anionic ring-opening polymerization of ε-caprolactam.[5][6] It is formed by reacting ε-caprolactam with a strong base like sodium hydride (NaH).[7] The resulting caprolactamate anion is a potent nucleophile that initiates the polymerization process by attacking a caprolactam monomer, leading to rapid chain growth.[8] This method allows for much faster polymerization rates at lower temperatures compared to traditional hydrolytic polymerization.[5]
Q3: What is the function of an activator in this polymerization process?
While the sodium caprolactamate anion can initiate polymerization, the process is significantly accelerated by the presence of an "activator" or "co-catalyst".[5] Activators are typically N-acylcaprolactam derivatives, such as N-acetylcaprolactam (AcCL), or other compounds like isocyanates.[9][10] The activator creates a more reactive species (an N-acyllactam group) which is more susceptible to nucleophilic attack by the lactamate anion.[8] This dramatically increases the rate of polymerization, making it possible to achieve high conversion in minutes.[11] The concentration and type of activator are critical parameters for controlling the reaction kinetics and the final molecular weight of the polymer.[9][12]
Troubleshooting Guide: High Residual Monomer Content
This section addresses the most common issues leading to high residual ε-caprolactam in your final product.
Q4: My final PA6 product has high residual monomer. What are the most likely causes?
High residual monomer is typically traced back to three main areas: suboptimal reaction equilibrium, reaction kinetics, or the presence of impurities.
-
Unfavorable Equilibrium: The polymerization of caprolactam is a reversible reaction, meaning it exists in equilibrium with its monomer.[13] At a given temperature, there will always be a certain percentage of equilibrium monomer. Higher reaction temperatures tend to shift the equilibrium towards the monomer, increasing the residual content.[14]
-
Kinetic Issues: The reaction may not have proceeded to completion. This can be due to incorrect temperature profiles, insufficient reaction time, or an improper ratio of initiator (sodium caprolactam) to activator.[11]
-
Presence of Inhibitors: Anionic polymerization is extremely sensitive to proton donors, with water being the most common inhibitor.[10][15] Water reacts with the highly basic caprolactamate anion, neutralizing the initiator and terminating the growing polymer chains, thus halting the polymerization and leaving unreacted monomer.[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high residual monomer.
Q5: How does polymerization temperature affect residual monomer levels?
Temperature has a dual and competing effect on the polymerization process.
-
Increased Rate: Higher temperatures generally increase the rate of polymerization.[11] This allows the reaction to reach equilibrium faster.
-
Equilibrium Shift: However, the ring-opening polymerization of caprolactam is an exothermic process. According to Le Chatelier's principle, increasing the temperature shifts the equilibrium back towards the reactants (monomer).[14] Therefore, while a higher temperature speeds up the reaction, it also results in a higher concentration of residual monomer at equilibrium.
An optimal temperature profile is often required. For instance, in thermoplastic resin transfer molding (T-RTM), mold temperatures are typically set between 140°C and 160°C to strike a balance between rapid polymerization and low residual monomer.[16][17]
| Temperature | Effect on Polymerization Rate | Effect on Equilibrium Monomer |
| Too Low | Very slow reaction, may not reach completion. | Low (if reaction completes). |
| Optimal | Fast reaction, high conversion. | Moderate, acceptable levels. |
| Too High | Very fast reaction. | High, due to equilibrium shift. |
Q6: I suspect water contamination. How can I manage its effects?
Water is a potent poison for anionic polymerization.[10] It reacts with the sodium caprolactam initiator and the growing polymer chains, terminating them. This not only stops polymerization, leading to high residual monomer, but also results in lower molecular weight polymer.[15]
Mitigation Strategies:
-
Drying of Raw Materials: All components, especially the ε-caprolactam monomer, must be rigorously dried to a water content below 200 ppm.[15]
-
Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Compensatory Measures: Some studies have shown that the negative effects of minor water contamination can be partially compensated for by increasing the concentration of the initiator (sodium caprolactam).[15][18] The additional initiator can react with the water while still leaving enough to catalyze the polymerization. However, this approach requires careful calibration.
Q7: How can I effectively remove residual monomer after polymerization?
Post-polymerization purification is a standard industrial practice to achieve low residual monomer levels (<1%).[4]
-
Hot Water Extraction: This is a common method where polymer chips are washed with hot water.[19][20] Caprolactam and its oligomers are soluble in hot water, allowing them to be extracted from the polymer matrix. The polymer is then dried before further processing.
-
Vacuum Stripping/Devolatilization: This technique involves subjecting the molten polymer to high temperature and high vacuum.[13][21] The volatile monomer and oligomers are evaporated from the polymer melt. This method can be integrated into a continuous production process.[22] Adding a steam sweep during solid-state polymerization (SSP) can also surprisingly accelerate caprolactam removal.[23]
Experimental Protocols
Protocol 1: General Procedure for Anionic Polymerization
This is a generalized protocol. Specific temperatures and concentrations must be optimized for your application.
-
Preparation: Thoroughly dry ε-caprolactam monomer under vacuum at 70-80°C until the water content is below 200 ppm.
-
Initiator Formation: In a dry, inert-atmosphere reactor, melt the dried ε-caprolactam at ~110°C. Add the initiator precursor (e.g., NaH) in the desired molar concentration (e.g., 0.3 mol%).[7] Stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium caprolactam.
-
Activator Addition: In a separate vessel, prepare a solution of the activator (e.g., N-acetylcaprolactam) in molten, dry ε-caprolactam.
-
Polymerization: Raise the temperature of the initiator mixture to the target polymerization temperature (e.g., 150°C). Rapidly add and mix the activator solution into the initiator mixture. The polymerization is highly exothermic and will proceed rapidly.
-
Curing: Hold the mixture at the polymerization temperature for a predetermined residence time (e.g., 5-15 minutes) to ensure maximum conversion.
-
Cooling & Recovery: Cool the reactor to solidify the polymer. The resulting PA6 can then be removed and processed for purification and analysis.
Anionic Polymerization Mechanism
Caption: Simplified mechanism of activated anionic polymerization.
Protocol 2: Quantification of Residual Monomer by HPLC
-
Sample Preparation: Accurately weigh ~100 mg of the PA6 sample into a vial.
-
Extraction: Add a known volume (e.g., 10 mL) of a suitable extraction solvent (e.g., hot water or an appropriate alcohol/water mixture). Seal the vial and heat (e.g., 90°C for 6 hours) with agitation to extract the residual monomer and oligomers.
-
Filtration: Cool the solution to room temperature. Filter the extract through a 0.45 µm syringe filter to remove any precipitated polymer or particulates.
-
Calibration: Prepare a series of standard solutions of pure ε-caprolactam in the extraction solvent at known concentrations.
-
HPLC Analysis: Analyze the calibration standards and the sample extracts by High-Performance Liquid Chromatography (HPLC). A common method uses a C18 column with a water/acetonitrile mobile phase gradient.[24]
-
Quantification: Create a calibration curve by plotting the peak area of the ε-caprolactam standard against its concentration. Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of residual monomer in the extract. Calculate the weight percentage in the original polymer sample.
| Analytical Method | Principle | Sensitivity | Notes |
| HPLC | Liquid chromatography separation with UV or other detectors. | High | Excellent for quantifying both monomer and oligomers.[1][24] |
| GC-FID/GC-MS | Gas chromatography separation with Flame Ionization or Mass Spec detection. | Very High | Requires extraction; sample may need derivatization.[2][25] |
| TGA-FTIR | Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy. | Moderate | Identifies and quantifies gases released during heating. |
| Soxhlet Extraction | Gravimetric method based on mass loss after extraction. | Low | Measures total extractables (monomer + oligomers), not specific to monomer.[1] |
References
-
ResearchGate. (n.d.). Effect of reaction temperature on the ε-caprolactam polymerization a. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Sustainable production of polyamide 6 fibers: direct meltspinning and efficient reuse of residual oligomers during polymerization. Retrieved from [Link]
- Reimschuessel, H. K., & Dege, G. J. (1970). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(11), 3265-3277.
- Tai, K., & Tagawa, T. (1983). The kinetics of hydrolytic polymerization of ε-caprolactam. V. Equilibrium data on cyclic oligomers. Journal of Applied Polymer Science, 28(8), 2529-2537.
- Google Patents. (2020). WO2020006283A1 - Processes for removing residual caprolactam via ssp water addition.
- Ma, Y., et al. (2022). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Advances, 12(43), 28245-28255.
-
ResearchGate. (2019). How to determine the conversion/ residual monomer content in Polyamide 6 from anionic ring-opening polymerization? Retrieved from [Link]
- Khodabakhshi, K. (n.d.). Optimised polymerization conditions for inkjetting of caprolactam to produce polyamide parts. Loughborough University.
- Kim, J. H., et al. (2019). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. Polymers, 11(12), 2056.
-
sensXPERT. (n.d.). Case Study: Process Control In-Situ PA6 Polymerization. Retrieved from [Link]
- Google Patents. (2004). US20040186265A1 - Process for reducing caprolactam and its oligomers in nylon-6 pre-polymer.
- Tai, K., et al. (1979). The kinetics of hydrolytic polymerization of ε‐caprolactam. II. Determination of the kinetic and thermodynamic constants by least‐squares curve fitting. Journal of Applied Polymer Science, 24(1), 211-224.
-
ResearchGate. (n.d.). Chemistry of caprolactam polymerization. Retrieved from [Link]
- ACS Publications. (2023). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research.
- ACS Publications. (2001). Mathematical Model of Industrial Continuous Polymerization of Nylon 6. Industrial & Engineering Chemistry Research, 40(16), 3573-3580.
-
Brunel University Research Archive. (1998). SYNTHESIS AND CHARACTERISATION OF POLYAMIDE 6 BLENDS MADE BY REACTIVE EXTRUSION. Retrieved from [Link]
-
ResearchGate. (2014). Optimization of anionic polyamide 6 for rotational moulding process: choice of the catalyst and polymerization temperature. Retrieved from [Link]
- Peng, S., et al. (2019). A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)
-
ResearchGate. (2018). INFLUENCE of WATER during MANUFACTURING of APA6 in the THERMOPLASTIC RTM PROCESS. Retrieved from [Link]
-
SGS Polymer Solutions. (n.d.). Residual Monomer Analysis. Retrieved from [Link]
- Hedrick, J. L., et al. (2016). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Journal of Polymer Science Part A: Polymer Chemistry, 54(11), 1519-1533.
- ACS Publications. (2005). Anionic Polymerization of ε-Caprolactam in Miniemulsion: Synthesis and Characterization of Polyamide-6 Nanoparticles. Macromolecules, 38(16), 6893-6899.
-
The Royal Society of Chemistry. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Retrieved from [Link]
- MDPI. (2020). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. Journal of Composites Science, 4(1), 7.
- ACS Publications. (2020). Quantitative Determination of PA6 and/or PA66 Content in Polyamide-Containing Wastes. ACS Sustainable Chemistry & Engineering, 8(30), 11255-11262.
- ScienceDirect. (2001). Anionic polymerization of caprolactam in organic media. Morphological aspects. European Polymer Journal, 37(8), 1637-1644.
-
U.S. Environmental Protection Agency. (1976). Caprolactam Recovery from Aqueous Manufacturing Streams. Retrieved from [Link]
- Google Patents. (1991). US5039784A - Process for an anionic melt polymerization of caprolactam with initiator, activator, coadjuvant and dispersing medium.
-
ResearchGate. (2013). Novel Anionic Polymerization of ε-Caprolactam Towards Polyamide 6 Containing Nanofibrils. Retrieved from [Link]
-
Archimer. (2021). Modelling pure polyamide 6 hydrolysis: influence of water content in the amorphous phase. Retrieved from [Link]
- Google Patents. (2021). EP3568389B1 - Process for the purification of caprolactam from a solution of crude caprolactam without organic solvent extraction.
-
ResearchGate. (n.d.). Materials: (a) ε-caprolactam (CL), (b) sodium caprolactamate (NaCL),.... Retrieved from [Link]
- Google Patents. (1988). US4720328A - Method for removing impurities from caprolactam.
- PubMed. (2002). Analysis of linear and cyclic oligomers in polyamide-6 without sample preparation by liquid chromatography using the sandwich injection method. III. Separation mechanism and gradient optimization.
-
CPM. (n.d.). Vacuum Stripper. Retrieved from [Link]
-
DTU Orbit. (2011). Influence of moisture absorption on properties of fiber reinforced polyamide 6 composites. Retrieved from [Link]
- MDPI. (2019).
-
Archimer. (2014). Influence of water on the short and long term mechanical behaviour of polyamide 6 (nylon) fibres and yarns. Retrieved from [Link]
-
ResearchGate. (2024). Influence of the Water Content in Polyamide 6 on Adhesion and Surface Pre-treatment for Adhesive Bonding. Retrieved from [Link]
- Wiley Online Library. (2021). Determination of the residual monomer concentration of ε‐caprolactam in polyamide‐6 using thermogravimetric analysis coupled with Fourier transform infrared spectroscopy gas analysis. Journal of Applied Polymer Science, 138(24), 50577.
- Liu, Y., et al. (2022). The Preparation of Monomer Casting Polyamide 6/Thermotropic Liquid Crystalline Polymer Composite Materials with Satisfactory Miscibility. Polymers, 14(20), 4410.
- ACS Publications. (2023). Sustainable Production of Polyamide 6 Fibers: Direct Melt Spinning and Efficient Reuse of Residual Oligomers during Polymerization. ACS Sustainable Chemistry & Engineering, 11(9), 3825-3834.
Sources
- 1. researchgate.net [researchgate.net]
- 2. measurlabs.com [measurlabs.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. US20040214982A1 - Process for reducing caprolactam and its oligomers in nylon-6 pre-polymer - Google Patents [patents.google.com]
- 5. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US5039784A - Process for an anionic melt polymerization of caprolactam with initiator, activator, coadjuvant and dispersing medium - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 12. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)-Based Polymer with Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Preparation of Monomer Casting Polyamide 6/Thermotropic Liquid Crystalline Polymer Composite Materials with Satisfactory Miscibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onecpm.com [onecpm.com]
- 22. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 23. WO2020006283A1 - Processes for removing residual caprolactam via ssp water addition - Google Patents [patents.google.com]
- 24. Analysis of linear and cyclic oligomers in polyamide-6 without sample preparation by liquid chromatography using the sandwich injection method. III. Separation mechanism and gradient optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. polymersolutions.com [polymersolutions.com]
Comparative kinetics of Hexahydro-2H-azepin-2-one, sodium salt in APA-6 synthesis
A Comparative Guide to the Synthesis of 6-Aminopenicillanic Acid (6-APA): Enzymatic vs. Chemical Catalysis
For researchers, scientists, and drug development professionals, the efficient synthesis of 6-aminopenicillanic acid (6-APA) is a cornerstone of semisynthetic penicillin production. This guide provides an in-depth comparative analysis of the two primary methodologies for obtaining 6-APA: enzymatic and chemical catalysis. By examining the kinetic and mechanistic nuances of each approach, this document aims to equip scientists with the critical knowledge needed to make informed decisions in their research and development endeavors.
The Significance of 6-APA in Antibiotic Development
6-Aminopenicillanic acid is the fundamental nucleus of all penicillin antibiotics. While possessing weak intrinsic antibacterial activity, its true value lies in its role as a versatile intermediate. Through chemical modification of the 6-amino group, a vast library of semisynthetic penicillins with enhanced properties—such as broader spectrum of activity, increased stability, and resistance to bacterial β-lactamases—can be generated. The demand for high-purity 6-APA underscores the importance of optimizing its synthesis from natural penicillin G.
Section 1: Enzymatic Synthesis of 6-APA via Penicillin G Acylase (PGA)
The enzymatic hydrolysis of penicillin G, catalyzed by Penicillin G Acylase (PGA), is the predominant industrial method for 6-APA production. This biocatalytic approach is favored for its high specificity, mild reaction conditions, and environmentally benign nature.[1][2][3]
Kinetic Profile of Penicillin G Acylase
The kinetics of PGA have been extensively studied, with the enzyme exhibiting classic Michaelis-Menten behavior.
Key Kinetic Parameters:
-
Michaelis-Menten Constant (Km): The Km value for penicillin G with PGA from various microbial sources typically ranges from 1.83 mM to 11 mM.[4][5][6] A lower Km indicates a higher affinity of the enzyme for the substrate. For instance, PGA from Bacillus megaterium has a reported Km of 1.83 mM, suggesting a strong affinity for penicillin G.[4]
-
Maximum Velocity (Vmax): Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. For PGA from Mucor griseocyanus, a Vmax of 4.4 x 10-3 mM/min has been reported.[5] Immobilization of the enzyme can affect these parameters; for example, one study found the Vmax of immobilized PGA to be 0.3727 µmol·min-1, while the free enzyme had a Vmax of 0.7325 µmol·min-1.[7]
-
Product Inhibition: The enzymatic reaction is subject to product inhibition. Phenylacetic acid (PAA) acts as a competitive inhibitor, while 6-APA is a noncompetitive inhibitor.[6] This inhibition is a critical factor in reactor design and process optimization, often necessitating in situ product removal to drive the reaction to completion.[8]
Optimal Reaction Conditions:
-
pH: The optimal pH for PGA activity is typically in the slightly alkaline range, from 7.8 to 8.0.[4][6] However, some immobilized enzymes have shown optimal pH values between 9.5 and 10.5.[9]
-
Temperature: The optimal temperature for PGA catalysis generally falls between 35°C and 54°C.[6][10] Immobilization can sometimes increase the optimal temperature; for example, an immobilized PGA from Streptomyces lavendulae had an optimal temperature of 60°C, compared to 50°C for the soluble enzyme.[9]
Catalytic Mechanism of Penicillin G Acylase
The hydrolysis of penicillin G by PGA is a two-step process involving an acyl-enzyme intermediate.
Experimental Protocol for Kinetic Analysis of Immobilized PGA
This protocol outlines a general procedure for determining the kinetic parameters of immobilized PGA.
-
Immobilization of PGA: Covalently bind PGA to a suitable carrier, such as magnetic nanoparticles, following established procedures.[7]
-
Preparation of Substrate Solutions: Prepare a series of penicillin G potassium salt solutions in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) at varying concentrations (e.g., 0.01 M to 0.1 M).[7]
-
Enzymatic Reaction:
-
Sampling and Analysis:
-
Withdraw aliquots from the reaction mixture at specific time intervals.
-
Immediately stop the enzymatic reaction in the aliquots (e.g., by adding a strong acid).
-
Determine the concentration of the product, 6-APA, using a suitable analytical method such as high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each substrate concentration.
-
Plot the reciprocal of the initial reaction rates against the reciprocal of the substrate concentrations (Lineweaver-Burk plot) to determine the Km and Vmax values.[7]
-
Section 2: Chemical Synthesis of 6-APA
While enzymatic synthesis is dominant, chemical methods for the hydrolysis of penicillin G to 6-APA exist. These methods typically involve harsh reaction conditions, such as extreme pH and temperature, which can lead to degradation of the labile β-lactam ring and the generation of significant waste streams.
Kinetic and Mechanistic Overview
Chemical hydrolysis of the amide bond in penicillin G can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This process involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is complex, with two main degradation pathways for penicillin G in acidic solution.[11] One pathway is the acid-catalyzed hydrolysis of the undissociated penicillin molecule to form penilloic acid, and the other involves rearrangement to penicillenic acid.[11]
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon. While this can lead to hydrolysis, the β-lactam ring is also highly susceptible to cleavage under basic conditions.
Due to the challenges associated with selectivity and the stability of the β-lactam ring, detailed kinetic studies on the chemical synthesis of 6-APA are less common in the literature compared to the enzymatic route. The focus of chemical synthesis has largely shifted to the acylation of 6-APA to produce various semisynthetic penicillins.
Comparative Analysis: Enzymatic vs. Chemical Synthesis
| Feature | Enzymatic Synthesis (PGA) | Chemical Synthesis (Acid/Base Catalysis) |
| Catalyst | Penicillin G Acylase | Strong Acid or Base |
| Specificity | High (acts only on the acyl side chain) | Low (can lead to β-lactam ring cleavage) |
| Reaction Conditions | Mild (near-neutral pH, moderate temperature) | Harsh (extreme pH, high temperature) |
| Kinetics | Follows Michaelis-Menten kinetics, subject to product inhibition | Complex, with multiple degradation pathways |
| Yield | High (often >90%) with process optimization | Generally lower due to side reactions and product degradation |
| Environmental Impact | Low (biodegradable catalyst, less waste) | High (generation of salt waste, use of harsh chemicals) |
| Industrial Application | Predominant method for 6-APA production | Largely replaced by enzymatic methods |
Conclusion
The comparative analysis of enzymatic and chemical synthesis of 6-APA clearly demonstrates the superiority of the biocatalytic approach. The high specificity, mild reaction conditions, and favorable kinetics of Penicillin G Acylase result in a more efficient, sustainable, and economically viable process for the production of this crucial pharmaceutical intermediate. While chemical methods provide a foundational understanding of amide hydrolysis, their practical application in 6-APA synthesis is limited by issues of selectivity and product stability. For researchers and drug development professionals, a thorough understanding of the kinetics of enzymatic catalysis is paramount for the continued optimization of semisynthetic penicillin production.
References
- Arshad, R., Farooq, S., & Ali, S. S. (2007). 6-Aminopenicillanic Acid Production by Intact Cells of E. coli Containing Penicillin G Acylase (PGA). Science Alert.
- Lv, Z., Wang, Z., Wu, S., & Yu, X. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PLoS ONE.
- Filo. (2025, May 19). How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi...
- (2000). Optimization of 6-aminopenicillanic acid (6-APA) production by using a new immobilized penicillin acylase. PubMed.
- (2006). 6-Aminopenicillanic Acid Production by Intact Cells of E. coli Containing Penicillin G Acylase (PGA). Science Alert.
- (1996). KINETIC STUDIES OF PENICILLIN G HYDROLYSIS WITH IMMOBILIZED PENICILLIN ACYLASE IN AN ELECTRODIALYZER. Taylor & Francis.
- (2016). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli.
- (2010). Enhanced production of 6-aminopenicillanic acid in aqueous methyl isobutyl ketone system with immobilized penicillin G acylase. PubMed.
- (2000). Optimization of 6-aminopenicillanic acid (6-APA) production by using a new immobilized penicillin acylase. PubMed.
- (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. PMC.
- (1995). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila.
- (1990). Thermodynamics of the hydrolysis of penicillin G and ampicillin. PubMed.
- (2005).
- ENZYMATIC SYNTHESIS OF AMOXICILLIN WITH IMMOBILIZED PENICILLIN G ACYLASE. SID.
- Hydrolysis of Penicillin G (benzylpenicillin) to 6-aminopenicillanic...
- (1965). MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. Semantic Scholar.
- (1996). Kinetics and Reaction Engineering of Penicillin G Hydrolysis. CoLab.ws.
- (1996).
- (2020). Process Development for 6-Aminopenicillanic Acid Production Using Lentikats-Encapsulated Escherichia coli Cells Expressing Penicillin V Acylase. ACS Omega.
- (2014). Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis.
- (2020). Process Development for 6-Aminopenicillanic Acid Production Using Lentikats-Encapsulated Escherichia coli Cells Expressing Penicillin V Acylase. PMC.
- (2010). A process to produce penicillin G acylase by surface-adhesion fermentation using Mucor griseocyanus to obtain 6-aminopenicillanic acid by penicillin G hydrolysis. PubMed.
- 6-Aminopenicillanic acid. Inxight Drugs.
- (2025). Advances in enzymatic transformation of penicillin to 6-aminopenicillanic acid (6-APA).
- (1984). Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells. PubMed.
- Process for preparing 6-aminopenicillanic acid.
- Method for producing and recovering 6-aminopenicillanic acid.
- (2012). Experimental Investigation of Reaction Kinetics and Mass Transfer data for Hydrolysis of Penicillin.
- Kinetic and diffusion parameters for penicillin G hydrolysis model.
- (2008). Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system.
- (1996). Kinetics and reaction engineering of penicillin G hydrolysis. Semantic Scholar.
- (2001). Highly efficient synthesis of ampicillin in an "aqueous solution-precipitate" system: Repetitive addition of substrates in a semicontinuous process.
- (2015). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. PMC.
- Concentration of 6-aminopenicillanic acid from penicillin bioconversion solution and its mother liquor by nanofiltration membrane.
- (2003). Improving the industrial production of 6-APA: enzymatic hydrolysis of penicillin G in the presence of organic solvents. PubMed.
- (2019). Recent progress in the development of immobilized penicillin G acylase for chemical and industrial applications: A mini-review.
- (2024).
Sources
- 1. scialert.net [scialert.net]
- 2. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process Development for 6-Aminopenicillanic Acid Production Using Lentikats-Encapsulated Escherichia coli Cells Expressing Penicillin V Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A process to produce penicillin G acylase by surface-adhesion fermentation using Mucor griseocyanus to obtain 6-aminopenicillanic acid by penicillin G hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced production of 6-aminopenicillanic acid in aqueous methyl isobutyl ketone system with immobilized penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Comparing anionic vs cationic polymerization of caprolactam using sodium salt catalysts
Executive Summary
The synthesis of Polyamide-6 (Nylon-6) from ε-caprolactam is predominantly achieved via Ring-Opening Polymerization (ROP). For researchers and drug delivery professionals utilizing polyamides for specialized matrices, understanding the kinetic and thermodynamic divergence between anionic and cationic pathways is critical. This guide provides an objective, data-driven comparison of Anionic Ring-Opening Polymerization (AROP) and Cationic Ring-Opening Polymerization (CROP), specifically addressing the mechanistic role and limitations of sodium salt catalysts.
Mechanistic Causality & The Sodium Salt Paradox
A critical point of chemical causality must be established when discussing catalyst selection: sodium salts (such as sodium caprolactamate) are exclusively utilized as initiators for Anionic Ring-Opening Polymerization (AROP) [1].
A common theoretical pitfall in early-stage process design is attempting to evaluate these alkaline salts within a Cationic Ring-Opening Polymerization (CROP) framework. This represents a mechanistic paradox. Sodium salts function as strong nucleophiles and bases, driving the generation of the highly reactive caprolactamate anion[2]. Cationic polymerization, conversely, fundamentally relies on electrophilic (acidic) catalysts, such as phosphoric acid or proton-exchanged montmorillonite clays[3]. Introducing a sodium salt into a cationic system would immediately neutralize the required acidic species, quenching the reaction.
Therefore, to objectively compare these pathways, we must evaluate the highly efficient sodium-catalyzed AROP against the acid-catalyzed CROP to illustrate why sodium salts dictate the anionic pathway and dominate industrial and research applications.
The Anionic Pathway (Sodium-Catalyzed)
In AROP, the sodium salt deprotonates the monomer to form a caprolactamate anion. Because this anion reacts slowly with neutral monomers, an activator (typically an N-acyllactam like N-acetylcaprolactam) is introduced. The nucleophilic anion attacks the highly electrophilic exocyclic carbonyl of the activator, leading to rapid ring opening. This lowers the activation energy so significantly that polymerization occurs below the melting point of the resulting Nylon-6[1].
The Cationic Pathway (Acid-Catalyzed)
In CROP, a protic or Lewis acid protonates the endocyclic carbonyl oxygen of the caprolactam ring. This creates an electrophilic center that is subsequently attacked by the nitrogen atom of a neutral monomer[3]. This process lacks the rapid chain-extension dynamics of AROP, requiring significantly higher thermal energy (>200°C) and resulting in slower kinetics and broader molecular weight distributions.
Process Dynamics & Performance Comparison
The following table summarizes the quantitative performance data distinguishing the sodium-catalyzed anionic pathway from the acid-catalyzed cationic pathway.
| Parameter | Anionic ROP (AROP) | Cationic ROP (CROP) |
| Catalyst Type | Sodium Salt (e.g., Sodium Caprolactamate) | Protic/Lewis Acid (e.g., H₃PO₄, Maghnite-H⁺) |
| Active Species | Caprolactamate Anion (Strong Nucleophile) | Protonated Caprolactam (Electrophile) |
| Typical Temperature | 130°C – 170°C (Below Tm of PA6) | 220°C – 260°C (Above Tm of PA6) |
| Reaction Time | 5 – 15 Minutes | 12 – 24 Hours |
| Monomer Conversion | > 98% | 80% – 90% |
| Molecular Weight ( Mw ) | High (70,000 - 150,000+ g/mol ) | Low to Moderate (20,000 - 40,000 g/mol ) |
| Primary Application | Reactive Injection Molding (RIM), Castings | Specialized copolymers, Academic studies |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating workflows. Each step includes the underlying chemical causality to guide researchers in troubleshooting.
Protocol A: Activated Anionic Polymerization via Sodium Caprolactamate
Objective: Rapid synthesis of high-molecular-weight PA6 below its melting point.
-
Melt & Degas: Melt 100g of ε-caprolactam at 130°C in a thoroughly dried, nitrogen-purged reactor.
-
Causality: Moisture acts as a chain terminator by hydrolyzing the active N-acyllactam growth centers and quenching the sodium salt[2].
-
-
Catalyst Addition: Introduce 1.0 mol% sodium caprolactamate (e.g., Brüggolen C10). Stir continuously for 2 minutes.
-
Causality: The sodium salt dissociates, providing the highly nucleophilic caprolactamate anion required for initiation[1].
-
-
Activator Addition: Inject 1.0 mol% N-acetylcaprolactam.
-
Causality: The activator provides an imide group with a highly electrophilic carbonyl carbon. The caprolactamate anion attacks this carbon, drastically lowering the activation energy for the initial ring-opening step.
-
-
Propagation & Curing: Maintain the reactor at 150°C. The viscosity will spike exponentially. Polymerization completes within 5-15 minutes, yielding a solid PA6 block.
Protocol B: Cationic Polymerization via Protic Acid
Objective: Synthesis of PA6 via the slower, high-temperature cationic pathway.
-
Melt & Degas: Melt 100g of ε-caprolactam at 100°C under a nitrogen atmosphere.
-
Acid Catalyst Addition: Add 3.0 wt% of a protic acid catalyst (e.g., Phosphoric acid or proton-exchanged Montmorillonite clay)[3].
-
Causality: The acid protonates the carbonyl oxygen of the caprolactam ring, creating the necessary electrophilic center for monomer addition.
-
-
Thermal Activation: Ramp the temperature to 250°C.
-
Causality: Cationic propagation requires significantly higher thermal energy to drive the nucleophilic attack of a neutral, un-ionized monomer onto the protonated ring[3].
-
-
Propagation & Quenching: React for 12-18 hours. Cool the highly viscous melt to room temperature to quench the reaction, followed by hot water extraction to remove unreacted monomer (typically 10-15% residual).
Reaction Pathway Visualizations
The following diagrams map the logical flow and intermediate species of both polymerization mechanisms.
Fig 1: Anionic ring-opening polymerization of caprolactam driven by sodium salt catalysts.
Fig 2: Cationic ring-opening polymerization of caprolactam using acidic catalysts.
References
-
Title : Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends Source : MDPI - Polymers (Basel) URL :[Link]
-
Title : Cationic Ring Opening polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst Source : Bulletin of Chemical Reaction Engineering & Catalysis URL :[Link]
-
Title : Anionic polymerization of caprolactam in organic media. Morphological aspects Source : Polymer (via ResearchGate) URL :[Link]
Sources
Hexahydro-2H-azepin-2-one, sodium salt proper disposal procedures
Operational Guide: Safe Handling, Quenching, and Disposal of Sodium Caprolactam
Hexahydro-2H-azepin-2-one, sodium salt (CAS: 2123-24-2)—commonly referred to as sodium caprolactam—is a highly reactive anionic initiator utilized predominantly in the ring-opening polymerization of ε-caprolactam to produce Polyamide 6 (Nylon 6)[1],[2]. Due to its strong basicity, extreme moisture sensitivity, and reactivity, improper disposal poses severe caustic and environmental hazards[3].
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and materials scientists with field-proven, self-validating protocols for the deactivation and logistical disposal of this reactive catalyst.
Physicochemical Hazard Profile
Understanding the physical properties of sodium caprolactam is the foundation of safe disposal. Upon contact with ambient moisture or water, the salt undergoes rapid, exothermic hydrolysis, yielding ε-caprolactam and sodium hydroxide (NaOH). This inherent reactivity dictates that the chemical must be handled with non-sparking tools and stored in corrosion-resistant containers with resistant inner liners[3],[4].
Table 1: Quantitative Data & Operational Implications
| Property | Value | Operational Implication |
| CAS Number | 2123-24-2 | Essential for regulatory waste tracking and hazardous materials labeling. |
| Molecular Formula | C₆H₁₀NNaO | High nitrogen content mandates NOx scrubbing during thermal destruction. |
| Density | 1.244 g/cm³ at 20°C[5] | Heavier than water; solid particulates will settle at the bottom of aqueous mixtures if undissolved. |
| Water Solubility | ~880 g/L at 20°C[5] | Highly soluble; spills will rapidly dissolve in ambient moisture, creating localized, highly caustic zones. |
| Vapor Pressure | 0.11 Pa at 20°C[5] | Low volatility; inhalation risks are primarily driven by dust and aerosolized particles rather than vapors[3]. |
Mechanistic Deactivation Workflow
Directly exposing active sodium caprolactam to water or aqueous acids will trigger a violent exotherm, potentially aerosolizing caustic NaOH and unreacted lactam into the operator's breathing zone. Safe disposal requires a stepwise polarity gradient to safely dissipate reactive energy before final disposal.
Step-by-step chemical quenching and disposal workflow for sodium caprolactam waste.
Laboratory-Scale Quenching Protocol
This methodology is designed as a self-validating system. Do not proceed to subsequent steps until the validation criteria of the current step are fully met.
Objective: Safely neutralize reactive sodium caprolactamate into stable caprolactam and sodium chloride prior to waste segregation. Required PPE: Heavy-duty nitrile gloves, chemical splash goggles, face shield, and a flame-resistant lab coat.
Step 1: Inert Preparation & Thermal Control
-
Action: Place the reaction vessel containing the sodium caprolactam residue in a fume hood under an argon or nitrogen blanket. Submerge the vessel in an ice-water bath.
-
Causality: The hydrolysis of sodium salts of amides is highly exothermic. Thermal control prevents solvent boiling and the dangerous aerosolization of caustic byproducts.
-
Validation: Confirm the internal temperature of the vessel is ≤ 5°C before proceeding.
Step 2: Mild Quenching
-
Action: Under continuous magnetic stirring, add anhydrous Isopropanol (IPA) dropwise to the residue.
-
Causality: IPA provides a less acidic proton than water, resulting in a slower, kinetically controlled protonation of the caprolactamate anion. This prevents localized superheating.
-
Validation: Monitor the solution. The quench is validated when all solid residue is suspended/dissolved, and no further temperature spikes or gas evolution occur upon the addition of fresh IPA.
Step 3: Aqueous Dilution
-
Action: Slowly add deionized water to the mixture at a 1:1 ratio with the IPA used.
-
Causality: Water is required to fully solubilize the newly formed sodium hydroxide and free ε-caprolactam, preparing the mixture for homogeneous neutralization.
Step 4: Acid Neutralization
-
Action: Gradually add 1M Hydrochloric Acid (HCl) dropwise.
-
Causality: Neutralizing the strong base (NaOH) prevents the corrosion of downstream waste containers and mitigates dangerous cross-reactions in the hazardous waste stream.
-
Validation: Use a calibrated pH meter. The system is validated as safe for segregation only when a stable pH of 7.0–7.5 is maintained for 5 minutes under continuous stirring.
Step 5: Waste Segregation
-
Action: Transfer the neutralized aqueous-organic mixture to a designated, properly labeled "Aqueous Organic Waste" container for final disposal via incineration.
Bulk Logistical Disposal & Spill Response
For industrial or pilot-scale operations where chemical quenching is logistically unfeasible, direct disposal of the solid catalyst is required.
Bulk Waste Management:
-
Packaging: Solid waste, adhered material, and contaminated packaging must be collected in tightly closed, corrosion-resistant containers (e.g., PTFE-lined drums) and stored locked up[3],[4].
-
Incineration: The material must be transferred to a licensed chemical destruction plant. Because the molecule contains a high mass fraction of nitrogen, combustion will generate toxic nitrogen oxides (NOx). Therefore, controlled incineration must be coupled with active flue gas scrubbing[3].
-
Environmental Containment: Under no circumstances should unquenched solids or neutralized solutions be discharged into municipal sewer systems or the environment[3].
Dry Spill Remediation: If a dry spill occurs outside of containment:
-
Eliminate Ignition Sources: Use non-sparking tools to prevent electrostatic discharge[3].
-
Mechanical Collection: Sweep the solid into a dry, compatible waste container. Do not use water for initial cleanup, as this will trigger a caustic exotherm.
-
Surface Neutralization: Wash the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid) followed by copious amounts of water, only after the bulk solid has been physically removed.
References
- ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - hexahydro-2H-azepin-2-one, sodium salt".
- Guidechem. "hexahydro-2H-azepin-2-one, sodium salt (CAS No. 2123-24-2) SDS".
- Lookchem. "Cas 2123-24-2,hexahydro-2H-azepin-2-one, sodium salt".
- ResearchGate. "The degradation during recycling of polyamide 6 produced by anionic ring-opening polymerization of ε-caprolactam".
- MDPI. "Thermoplastic Composite Materials Approach for More Circular Components: From Monomer to In Situ Polymerization, a Review".
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
